molecular formula C40H75NO9 B12735635 Soyacerebroside II

Soyacerebroside II

货号: B12735635
分子量: 714.0 g/mol
InChI 键: HOMYIYLRRDTKAA-RZGXGQPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide is a natural product found in Cibotium barometz with data available.

属性

分子式

C40H75NO9

分子量

714.0 g/mol

IUPAC 名称

(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide

InChI

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32?,33-,34-,35-,36-,37+,38-,40+/m1/s1

InChI 键

HOMYIYLRRDTKAA-RZGXGQPASA-N

手性 SMILES

CCCCCCCCCCCCCC[C@H](C(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O

规范 SMILES

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O

产品来源

United States

Foundational & Exploratory

Soyacerebroside II biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Soyacerebroside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a glycosphingolipid isolated from soybean (Glycine max) and other sources such as the fungus Cordyceps militaris. As a member of the cerebroside family, it consists of a ceramide (a fatty acid linked to sphingosine) and a single sugar residue, glucose. Emerging research has highlighted its diverse biological activities, positioning it as a molecule of interest for therapeutic development, particularly in the context of inflammatory diseases. This document provides a comprehensive overview of the known biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.

Core Biological Activities

This compound has demonstrated significant bioactivity in several key areas, primarily focusing on anti-inflammatory effects and calcium ion modulation.

Anti-inflammatory and Immunomodulatory Activity

The most extensively studied property of this compound is its potent anti-inflammatory effect, which has been observed in the context of both osteoarthritis (OA) and rheumatoid arthritis (RA).

  • Inhibition of Pro-inflammatory Mediators: this compound effectively suppresses the production of key inflammatory molecules. In human rheumatoid arthritis synovial fibroblasts (RASFs), it inhibits the expression of interleukin-1β (IL-1β), IL-6, and IL-8.[1][2] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

  • Suppression of Monocyte Migration: A critical process in inflammatory joint diseases is the infiltration of immune cells into the synovial tissue. This compound has been shown to inhibit the migration of monocytes.[3][4] This is achieved by reducing the expression of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), a key chemokine that recruits monocytes to sites of inflammation. This effect has been demonstrated both in vitro in OA synovial fibroblasts (OASFs) and in vivo in inflammatory animal models, where it attenuates synovial inflammation and helps prevent cartilage degradation.

Ionophoretic Activity

This compound exhibits ionophoretic activity specifically for calcium ions (Ca2+). It can form a 1:1 complex with Ca2+, effectively binding and transporting these ions across membranes. Structural studies have identified that the amide carbonyl, C2'-hydroxy, and C2''-hydroxy oxygens of the molecule are responsible for this calcium-binding capability. This activity suggests a potential role for this compound in modulating intracellular calcium signaling, a fundamental process in numerous cellular functions.

Quantitative Data Presentation

The following table summarizes the quantitative data from studies on this compound's biological activity.

Biological EffectModel SystemConcentration / DoseResultReference
Inhibition of IL-1β, IL-6, IL-8Human RASFs1-10 µMDose-dependent reduction in cytokine production
Inhibition of MCP-1 mRNAHuman OASFs (IL-1β stimulated)1-10 µMDose-dependent inhibition of MCP-1 expression
Inhibition of Monocyte MigrationIn vitro chemotaxis assayConditioned media from OASFs treated with 1-10 µM this compoundSignificant reduction in monocyte migration
Cell ViabilityHuman OASFsUp to 10 µMNo significant cytotoxicity observed after 24h treatment

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

Anti-inflammatory Signaling in Osteoarthritis

In the context of osteoarthritis, this compound inhibits inflammation by targeting the AMPK/AKT pathway, which in turn regulates microRNA (miR-432) and MCP-1 expression.

G SC2 This compound AMPK AMPK Signaling SC2->AMPK inhibits AKT AKT Signaling SC2->AKT inhibits miR432 miR-432 Expression AMPK->miR432 inhibition leads to upregulation AKT->miR432 inhibition leads to upregulation MCP1 MCP-1 (CCL2) Expression miR432->MCP1 inhibits Migration Monocyte Migration & Infiltration MCP1->Migration promotes Inflammation Synovial Inflammation & Cartilage Damage Migration->Inflammation promotes

Caption: this compound signaling in Osteoarthritis.

Anti-inflammatory Signaling in Rheumatoid Arthritis

In rheumatoid arthritis models, this compound demonstrates its anti-inflammatory effects by inhibiting the ERK, NF-κB, and AP-1 signaling pathways, which are crucial for the production of pro-inflammatory cytokines.

G SC2 This compound ERK ERK Pathway SC2->ERK inhibits NFkB NF-κB Pathway SC2->NFkB inhibits AP1 AP-1 Pathway SC2->AP1 inhibits Cytokines IL-1β, IL-6, IL-8 Production ERK->Cytokines promotes NFkB->Cytokines promotes AP1->Cytokines promotes

Caption: this compound signaling in Rheumatoid Arthritis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.

Cell Culture and Treatment
  • Cell Lines: Human osteoarthritis synovial fibroblasts (OASFs) and rheumatoid arthritis synovial fibroblasts (RASFs) are primary cells isolated from patient tissues. The human monocyte cell line THP-1 is also used.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are often pre-treated with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 30 minutes) before stimulation with an inflammatory agent like IL-1β (e.g., 10 ng/mL) for 24 hours.

Key Assays and Methodologies

The workflow for assessing the anti-inflammatory activity of this compound often follows a standardized sequence of assays.

G A Cell Culture (e.g., OASFs) B Treatment (this compound ± IL-1β) A->B C MTT Assay (Cell Viability) B->C D qPCR / ELISA (Gene/Protein Expression, e.g., MCP-1) B->D E Western Blot (Signaling Protein Phosphorylation) B->E F Chemotaxis Assay (Monocyte Migration) B->F G Data Analysis C->G D->G E->G F->G

Caption: General experimental workflow for in vitro studies.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates and treated with this compound at various concentrations for 24 hours.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • The medium is removed, and DMSO is added to dissolve the crystals.

    • Absorbance is measured at 570 nm to determine the percentage of viable cells relative to an untreated control.

  • Quantitative Real-Time PCR (qPCR):

    • Total RNA is extracted from treated cells using TRIzol reagent.

    • 1 µg of total RNA is reverse-transcribed into cDNA using oligo(dT) primers.

    • qPCR is performed using specific primers for target genes (e.g., MCP-1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Relative gene expression is calculated using the 2^-ΔΔCt method.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-NF-κB, total ERK) overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Monocyte Migration (Chemotaxis) Assay:

    • Conditioned medium is collected from fibroblasts treated with this compound and/or IL-1β.

    • Monocytes (e.g., THP-1 cells) are placed in the upper chamber of a Transwell insert (with an 8 µm pore size).

    • The conditioned medium is placed in the lower chamber.

    • After incubation (e.g., 24 hours), non-migrated cells are removed from the top of the insert.

    • Migrated cells on the bottom of the insert are fixed, stained, and counted under a microscope.

Conclusion and Future Directions

This compound is a bioactive glycosphingolipid with well-documented anti-inflammatory properties, primarily mediated through the inhibition of the AMPK/AKT and ERK/NF-κB/AP-1 signaling pathways. Its ability to suppress key pro-inflammatory cytokines and chemokines, thereby reducing immune cell infiltration, makes it a promising candidate for the development of novel therapeutics for inflammatory joint diseases like osteoarthritis and rheumatoid arthritis. Its distinct ionophoretic activity for calcium also warrants further investigation to understand its potential role in modulating Ca2+-dependent cellular processes. Future research should focus on preclinical and clinical studies to evaluate its efficacy and safety in vivo, explore its pharmacokinetic and pharmacodynamic profiles, and further elucidate the full spectrum of its molecular targets and biological activities.

References

A Technical Guide to the Natural Sources of Soyacerebroside II: Isolation, Quantification, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyacerebroside II, a glycosphingolipid found in various natural sources, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural origins of this compound, with a primary focus on its most prominent source, the soybean (Glycine max). This document details comprehensive experimental protocols for the extraction, purification, and quantification of this compound. Furthermore, it elucidates the compound's involvement in key cellular signaling pathways, particularly those relevant to osteoarthritis, offering valuable insights for researchers and professionals in drug development.

Natural Sources and Quantitative Abundance

This compound is predominantly found in soybeans (Glycine max), where it exists as part of the complex lipid fraction. Quantitative analyses have revealed that the concentration of total cerebrosides in soybeans can vary depending on the genotype, stage of maturity, and growing conditions.

Table 1: Quantitative Analysis of Cerebrosides in Soybean (Glycine max)

Source MaterialAnalyteConcentration Range (nmol/g dry weight)Analytical Method
Soybean (Glycine max) SeedTotal Cerebrosides142 - 492[1]HPLC[1]

Note: The reported concentrations represent the total cerebroside content, of which this compound is a component.

Experimental Protocols

Extraction and Purification of this compound from Soybean

This protocol outlines a comprehensive procedure for the isolation and purification of this compound from soybean seeds, adapted from established methods for sphingolipid extraction.[1]

2.1.1. Materials and Reagents

2.1.2. Experimental Workflow

experimental_workflow start Soybean Seed Grinding defatting Defatting with Hexane start->defatting extraction Lipid Extraction (Chloroform:Methanol) defatting->extraction partition Solvent Partitioning (Chloroform:Methanol:Water) extraction->partition lower_phase Collect Lower (Chloroform) Phase partition->lower_phase drying Evaporation to Dryness lower_phase->drying column_chrom Silica Gel Column Chromatography drying->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc pooling Pooling of this compound Rich Fractions tlc->pooling final_drying Final Evaporation pooling->final_drying end Purified this compound final_drying->end

Figure 1: Experimental workflow for the extraction and purification of this compound.

2.1.3. Detailed Procedure

  • Preparation of Soybean Material: Dry soybean seeds are finely ground into a powder.

  • Defatting: The soybean powder is subjected to exhaustive extraction with hexane to remove neutral lipids. This is typically performed in a Soxhlet apparatus or by repeated sonication and centrifugation.

  • Extraction of Total Lipids: The defatted soybean powder is then extracted with a chloroform:methanol mixture (e.g., 2:1, v/v) to isolate the total lipid fraction, including glycosphingolipids.

  • Solvent Partitioning: The crude lipid extract is washed with water or a saline solution to remove non-lipid contaminants. This results in a biphasic system, with the lipids remaining in the lower chloroform phase.

  • Column Chromatography: The dried lipid extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound. A typical developing solvent system for TLC is chloroform:methanol:water in various ratios.

  • Pooling and Final Purification: Fractions containing pure this compound, as determined by TLC, are pooled and the solvent is evaporated to yield the purified compound.

Analytical Methods for Quantification

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the quantitative analysis of this compound.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of isopropanol, methanol, and water.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) can be used for detection, as cerebrosides lack a strong chromophore.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a purified this compound standard.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of osteoarthritis (OA). It has been demonstrated to suppress inflammatory responses and cartilage degradation by modulating key cellular signaling pathways.

Inhibition of Inflammatory Signaling in Osteoarthritis

In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) play a crucial role in driving cartilage degradation. This compound has been found to counteract the effects of IL-1β by inhibiting the FAK/MEK/ERK and AMPK/AKT signaling pathways. This inhibition leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of the extracellular matrix in cartilage.

signaling_pathway cluster_inhibition This compound Inhibition cluster_pathways Intracellular Signaling cluster_outcome Cellular Response soya This compound fak FAK soya->fak Inhibits ampk AMPK soya->ampk Inhibits mek MEK fak->mek erk ERK mek->erk ap1 AP-1 erk->ap1 mmp MMP Expression ap1->mmp Increases akt AKT ampk->akt akt->mmp Influences degradation Cartilage Degradation mmp->degradation Leads to il1b IL-1β il1b->fak Activates il1b->ampk Activates

Figure 2: Signaling pathways modulated by this compound in osteoarthritis.

The diagram illustrates that IL-1β activates both the FAK/MEK/ERK and AMPK/AKT signaling cascades, which converge to increase the expression of MMPs, leading to cartilage degradation. This compound exerts its protective effect by inhibiting the initial steps of these pathways, specifically targeting FAK and AMPK.

Conclusion

This compound, primarily sourced from soybeans, presents a promising avenue for therapeutic development, particularly in the management of inflammatory conditions such as osteoarthritis. The methodologies outlined in this guide provide a robust framework for the consistent isolation and quantification of this bioactive compound. Further research into the precise molecular interactions of this compound within the described signaling pathways will be crucial for elucidating its full therapeutic potential and for the design of novel drug candidates. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals dedicated to advancing the field of natural product-based drug discovery.

References

Soyacerebroside II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Soyacerebroside II is a glycosphingolipid first isolated from soybean (Glycine max). As a member of the cerebroside class of lipids, it consists of a ceramide (a fatty acid linked to sphingosine) and a single sugar residue, which in this case is glucose. Structurally, it is a glucosylceramide.[1] This natural product has garnered significant interest within the scientific community for its diverse biological activities, particularly its role as a calcium ionophore and its immunomodulatory and anti-inflammatory properties. This guide provides a comprehensive overview of this compound, including its chemical properties, biological functions, and the experimental methodologies used to elucidate its mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for researchers working with this compound in a laboratory setting.

PropertyValueSource
CAS Number 115074-93-6[2][3][4][5]
Molecular Formula C40H75NO9
Molecular Weight 714.02 g/mol
IUPAC Name (2R)-2-hydroxy-N-[(2S,3R,4E,8Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
Storage Temperature -20℃

Biological Activity and Therapeutic Potential

This compound exhibits a range of biological activities that make it a compound of interest for drug development.

Ionophoretic Activity: One of the most notable properties of this compound is its ability to act as a calcium ionophore. This means it can transport Ca2+ ions across biological membranes. This activity is attributed to its ability to form a 1:1 complex with calcium, where the amide carbonyl, C2'-hydroxy, and C2''-hydroxy oxygens act as a tridentate chelating ligand for the Ca2+ ion. This property suggests a potential role in modulating cellular processes that are dependent on calcium signaling.

Immunomodulatory and Anti-inflammatory Effects: this compound has demonstrated significant immunomodulatory effects. It has been shown to inhibit the secretion of interleukin-18 (IL-18) in human peripheral blood mononuclear cells (PBMCs). Furthermore, research has highlighted its anti-inflammatory properties, particularly in the context of arthritis. Studies have shown that soya-cerebroside can suppress monocyte migration and prevent cartilage degradation in inflammatory animal models of osteoarthritis. It achieves this, in part, by reducing the expression of monocyte chemoattractant protein-1 (MCP-1). In rheumatoid arthritis synovial fibroblasts, this compound has been found to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways. In rheumatoid arthritis synovial fibroblasts, it has been shown to inhibit the ERK, NF-κB, and AP-1 signaling pathways, which are crucial for the production of inflammatory cytokines.

SoyacerebrosideII_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response IL-1β IL-1β ERK ERK IL-1β->ERK NFkB NF-κB IL-1β->NFkB AP1 AP-1 IL-1β->AP1 Cytokines IL-1β, IL-6, IL-8 Production ERK->Cytokines NFkB->Cytokines AP1->Cytokines SoyacerebrosideII This compound SoyacerebrosideII->ERK SoyacerebrosideII->NFkB SoyacerebrosideII->AP1

Inhibitory effect of this compound on key inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the biological activity of this compound.

Measurement of Ionophoretic Activity

A liquid membrane-type apparatus can be used to measure the ion-transport and ion-binding activities of this compound. Additionally, ion permeability can be assessed using human erythrocyte membranes.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Plate cells (e.g., human synovial fibroblasts) in a 96-well plate and culture until they reach the desired confluence.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Real-time Quantitative PCR (qPCR)

qPCR is used to measure the expression levels of specific genes, such as those for inflammatory cytokines.

  • RNA Extraction: Extract total RNA from treated and untreated cells using a suitable method (e.g., TRIzol).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: Analyze the fluorescence data to determine the relative expression levels of the target genes, often normalized to a housekeeping gene.

Western Blot Analysis

Western blotting is used to detect specific proteins and assess their expression levels or phosphorylation status.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated ERK, p65 subunit of NF-κB).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the signal using an imaging system.

Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

A generalized workflow for Western blot analysis.

Conclusion

This compound is a multifaceted glycosphingolipid with significant potential for therapeutic applications, particularly in the realm of inflammatory diseases. Its well-characterized chemical properties and biological activities, including its unique calcium ionophoretic capabilities and its ability to modulate key inflammatory signaling pathways, make it a compelling subject for further research and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the mechanisms of action and therapeutic potential of this promising natural product.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Soyacerebroside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyacerebroside II is a glycosphingolipid found in soybeans (Glycine max). As a member of the cerebroside class of lipids, it consists of a ceramide (a fatty acid linked to sphingosine) and a single sugar residue, which in this case is glucose. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structure, spectral data, and biological activities. Detailed experimental protocols for its isolation and characterization are also presented, along with visualizations of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure

The chemical structure of this compound is characterized by a glucosyl moiety attached to a ceramide backbone. The ceramide portion consists of a long-chain amino alcohol (sphingoid base) linked to a fatty acid via an amide bond.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for its fundamental characteristics.

PropertyValueReference
Molecular Formula C₄₀H₇₅NO₉[1][2]
Molecular Weight 714.03 g/mol [1][2]
Melting Point 192-194 °C[3]
Appearance Amorphous powder[4]
Solubility Soluble in pyridine, methanol, ethanol (B145695), and DMSO.[5]

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and structural elucidation of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Note: Specific experimental 1H and 13C NMR and ESI-MS/MS fragmentation data for this compound were not available in the public domain at the time of this guide's compilation. The tables are presented as a template for researchers to populate with their own experimental data.

Table 2: ¹H NMR Spectral Data of this compound (Template) (Solvent: Pyridine-d₅)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment

Table 3: ¹³C NMR Spectral Data of this compound (Template) (Solvent: Pyridine-d₅)

Chemical Shift (δ) ppmAssignment

Table 4: ESI-MS/MS Fragmentation Data of this compound (Template)

Precursor Ion (m/z)Fragment Ions (m/z)Proposed Neutral Loss

Experimental Protocols

Isolation and Purification of this compound from Soybeans

The following protocol is a detailed method for the isolation and purification of cerebrosides, including this compound, from soybeans.[3]

1. Extraction of Crude Cerebrosides: a. Stir soybean lecithin (B1663433) with petroleum ether (1:1 w/v) at 50°C for 30 minutes. b. Centrifuge the mixture to separate the solid crude cerebroside from the liquid phase. c. Extract the resulting solid with a low-polarity organic solvent such as petroleum ether or hexane (B92381) (1:1 to 1:3 w/v) to remove residual oils. d. Extract the insoluble material with hot ethanol (45-60°C) three times (1:1 to 1:3 w/v). e. Combine the hot ethanol extracts and concentrate them to dryness to obtain purified crude cerebroside.

2. Silica (B1680970) Gel Column Chromatography (Primary Purification): a. Dissolve the crude cerebroside in a minimal amount of chloroform (B151607). b. Load the solution onto a silica gel column (100-200 mesh). c. Wash the column with chloroform to remove low-polarity neutral lipids. d. Elute the column with a gradient of chloroform-methanol mixtures (e.g., 100:1, 50:1, 100:3, 25:1, 20:1, 15:1, 10:1 v/v). e. Collect fractions and monitor by Thin Layer Chromatography (TLC) with 50% sulfuric acid for visualization. f. Combine fractions containing cerebrosides and evaporate the solvent.

3. High-Performance Liquid Chromatography (HPLC) (Final Purification): a. Dissolve the partially purified cerebroside fraction in the mobile phase. b. Purify using a suitable HPLC column (e.g., silica gel) with an appropriate eluent system, such as a chloroform-methanol gradient. c. Monitor the eluate with an Evaporative Light Scattering Detector (ELSD) to detect the non-UV-absorbing cerebrosides. d. Collect the peak corresponding to this compound and confirm its purity.

G cluster_extraction Crude Extraction cluster_purification Purification Soybean_Lecithin Soybean_Lecithin Petroleum_Ether_Extraction Petroleum_Ether_Extraction Soybean_Lecithin->Petroleum_Ether_Extraction Stir at 50°C Centrifugation Centrifugation Petroleum_Ether_Extraction->Centrifugation Crude_Cerebroside Crude_Cerebroside Centrifugation->Crude_Cerebroside Solid Phase Hot_Ethanol_Extraction Hot_Ethanol_Extraction Crude_Cerebroside->Hot_Ethanol_Extraction Insoluble in low polarity solvent Crude_Cerebroside_Extract Crude_Cerebroside_Extract Hot_Ethanol_Extraction->Crude_Cerebroside_Extract Combine & Evaporate Silica_Gel_Chromatography Silica_Gel_Chromatography Crude_Cerebroside_Extract->Silica_Gel_Chromatography Dissolve in Chloroform TLC_Monitoring TLC_Monitoring Silica_Gel_Chromatography->TLC_Monitoring Partially_Purified_Fractions Partially_Purified_Fractions TLC_Monitoring->Partially_Purified_Fractions Combine Fractions HPLC_Purification HPLC_Purification Partially_Purified_Fractions->HPLC_Purification Pure_Soyacerebroside_II Pure_Soyacerebroside_II HPLC_Purification->Pure_Soyacerebroside_II

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as a calcium ionophore and an immunomodulatory agent.

Calcium Ionophore Activity

As a calcium ionophore, this compound facilitates the transport of calcium ions (Ca²⁺) across biological membranes. This activity is crucial for its biological effects, as it can modulate intracellular calcium concentrations, a key second messenger in numerous cellular signaling pathways. The proposed mechanism involves the formation of a complex with Ca²⁺, which can then diffuse across the lipid bilayer, thereby increasing the intracellular Ca²⁺ concentration.

G cluster_membrane Cell Membrane Extracellular Extracellular Space Soyacerebroside_II This compound Intracellular Intracellular Space Complex [this compound - Ca²⁺] Soyacerebroside_II->Complex Binds Ca2_ext Ca²⁺ Ca2_ext->Complex Ca2_int Ca²⁺ Complex->Ca2_int Transports across membrane

Caption: Mechanism of this compound as a calcium ionophore.

Immunomodulatory Effects and Signaling Pathway

The increase in intracellular calcium concentration initiated by this compound can trigger downstream signaling cascades, leading to its observed immunomodulatory effects. One such effect is the inhibition of Interleukin-18 (IL-18) secretion. While the precise pathway is still under investigation, a plausible mechanism involves the activation of calcium-dependent signaling molecules that ultimately influence the transcription of pro-inflammatory cytokines like IL-18, potentially through the NF-κB pathway. An increase in intracellular Ca²⁺ can activate various protein kinases which can, in turn, modulate the activity of transcription factors such as NF-κB.

G Soyacerebroside_II This compound Ca2_Influx ↑ Intracellular Ca²⁺ Soyacerebroside_II->Ca2_Influx Ca_Dependent_Kinases Ca²⁺-Dependent Kinases Ca2_Influx->Ca_Dependent_Kinases Activates IKK_Complex IKK Complex Ca_Dependent_Kinases->IKK_Complex Activates IkB_Degradation IκB Degradation IKK_Complex->IkB_Degradation Phosphorylates IκB NFkB_Activation NF-κB Activation (Nuclear Translocation) IkB_Degradation->NFkB_Activation Releases NF-κB Gene_Transcription Gene Transcription NFkB_Activation->Gene_Transcription Modulates IL18_Inhibition ↓ IL-18 Secretion Gene_Transcription->IL18_Inhibition

Caption: Proposed signaling pathway for this compound-mediated IL-18 inhibition.

Conclusion

This compound is a bioactive glycosphingolipid with significant potential for further research and development. Its ability to act as a calcium ionophore and modulate immune responses makes it a compelling target for investigation in various therapeutic areas. This technical guide provides a foundational understanding of its physical and chemical properties, along with practical methodologies for its study. Further research is warranted to fully elucidate its spectroscopic characteristics and the intricate details of its signaling pathways to unlock its full therapeutic potential.

References

Soyacerebroside II: A Technical Deep Dive into its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyacerebroside II, a glycosphingolipid isolated from soybean (Glycine max), has emerged as a molecule of significant interest in the field of inflammation and immunology. Extensive research has demonstrated its potent anti-inflammatory properties, positioning it as a potential therapeutic candidate for inflammatory diseases such as osteoarthritis and rheumatoid arthritis. This technical guide provides a comprehensive literature review of this compound, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Chemical Structure

This compound is a glycosphingolipid characterized by a ceramide backbone linked to a glucose molecule. The ceramide component consists of a sphingoid base and a fatty acid. This amphipathic nature is crucial for its biological activities.

Biological Activity: Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects primarily by inhibiting the production of key pro-inflammatory mediators. Studies have shown its ability to suppress the expression of cytokines and chemokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2] This inhibition has been observed in various cell types, including rheumatoid arthritis synovial fibroblasts (RASFs) and osteoarthritis synovial fibroblasts (OASFs).[1][2]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on the expression of key inflammatory molecules.

Table 1: Effect of this compound on Interleukin Expression in Rheumatoid Arthritis Synovial Fibroblasts (RASFs) [3]

Concentration (µM)IL-1β mRNA Expression (% of Control)IL-6 mRNA Expression (% of Control)IL-8 mRNA Expression (% of Control)
1~90%~85%~95%
5~60%~55%~65%
10~40%~35%~45%

Table 2: Effect of this compound on MCP-1 Expression in Osteoarthritis Synovial Fibroblasts (OASFs) stimulated with IL-1β (10 ng/mL)

Concentration (µM)MCP-1 mRNA Expression (% of IL-1β Control)MCP-1 Protein Expression (pg/mL)
1~80%~1800
5~55%~1200
10~35%~800

Experimental Protocols

This section details the methodologies used in key experiments to evaluate the anti-inflammatory effects of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxicity of this compound is assessed to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Protocol:

  • Seed cells (e.g., RASFs or OASFs) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Protein Expression

Western blotting is employed to determine the protein levels of key signaling molecules and inflammatory mediators.

Protocol:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, p-p65, p-c-Jun, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK), the Nuclear Factor-kappa B (NF-κB) pathway, and the Activator Protein-1 (AP-1) pathway.

Inhibition of the ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby suppressing downstream inflammatory gene expression.

ERK_Pathway IL1b IL-1β MEK MEK IL1b->MEK Soyacerebroside_II This compound ERK ERK Soyacerebroside_II->ERK MEK->ERK AP1 AP-1 ERK->AP1 Inflammatory_Genes Inflammatory Genes (e.g., IL-6, IL-8, MCP-1) AP1->Inflammatory_Genes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1b IL-1β IKK IKK IL1b->IKK Soyacerebroside_II This compound Soyacerebroside_II->IKK IkBa IκBα IKK->IkBa P p65 p65 IkBa->p65 releases p65_nucleus p65 (nucleus) p65->p65_nucleus Inflammatory_Genes Inflammatory Genes (e.g., IL-6, IL-8, MCP-1) p65_nucleus->Inflammatory_Genes AP1_Pathway ERK ERK cJun c-Jun ERK->cJun P Soyacerebroside_II This compound Soyacerebroside_II->cJun AP1_complex AP-1 Complex cJun->AP1_complex Inflammatory_Genes Inflammatory Genes (e.g., IL-6, IL-8, MCP-1) AP1_complex->Inflammatory_Genes

References

The Emerging Role of Soyacerebroside II in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyacerebroside II, a glycosphingolipid isolated from soybean (Glycine max), is emerging as a molecule of interest in plant biology. While direct research into its function within plants is limited, its established in vitro activity as a calcium ionophore provides a strong foundation for hypothesizing its involvement in critical plant signaling pathways. This technical guide synthesizes the current knowledge of this compound, presents its physicochemical properties, and extrapolates its potential functions in plant defense, growth, and development based on the well-documented roles of calcium as a ubiquitous second messenger. Furthermore, this document outlines detailed experimental protocols to facilitate future research into the precise roles of this molecule and proposes hypothetical signaling pathways, visualized using Graphviz, to stimulate further investigation.

Introduction to this compound

This compound is a naturally occurring glycosphingolipid found in soybeans.[1] Glycosphingolipids are integral components of cellular membranes and are known to be involved in various biological processes, including cell recognition and signaling.[2] The defining characteristic of this compound, elucidated from in vitro studies, is its ability to transport calcium ions (Ca²⁺) across membranes, functioning as a Ca²⁺ ionophore.[1][3] This property suggests that this compound may play a significant role in modulating intracellular calcium levels in plant cells, thereby influencing a multitude of physiological responses.

Physicochemical Properties of this compound

Quantitative data on the direct effects of this compound on plant systems is currently unavailable in the literature. However, its fundamental physicochemical properties have been characterized and are summarized below.

PropertyValueSource
Molecular Formula C₄₀H₇₅NO₉[4]
Molecular Weight 714.03 g/mol
Class Glycosphingolipid
Known Activity Calcium Ionophore
Source Soybean (Glycine max)

Hypothetical Functions of this compound in Plants

The ability of this compound to facilitate Ca²⁺ transport across membranes is the cornerstone of its potential functions in plants. Calcium is a universal second messenger that translates external and internal signals into specific cellular responses, creating distinct "Ca²⁺ signatures". These calcium signals are critical for a wide array of processes.

Role in Plant Defense

Plant defense against pathogens and herbivores is heavily reliant on rapid and precise signaling. Upon detection of a threat, one of the earliest responses is an increase in cytosolic Ca²⁺ concentration. This Ca²⁺ influx triggers a cascade of defense responses, including the production of reactive oxygen species (ROS), activation of defense-related genes, and the synthesis of defense hormones like salicylic (B10762653) acid.

Hypothesis: this compound, by acting as a Ca²⁺ ionophore, could be involved in generating or amplifying the calcium signals required for initiating and sustaining a defense response. It may be localized to specific membrane domains where it facilitates Ca²⁺ influx in response to pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).

plant_defense_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol soyacerebroside This compound ca2_signal Ca²⁺ Influx (Ca²⁺ Signature) soyacerebroside->ca2_signal facilitates receptor PAMP/DAMP Receptor receptor->soyacerebroside activates ros ROS Production ca2_signal->ros mapk MAPK Cascade ca2_signal->mapk defense_genes Defense Gene Expression mapk->defense_genes pathogen Pathogen/Herbivore (PAMPs/DAMPs) pathogen->receptor

Hypothetical signaling pathway of this compound in plant defense.

Role in Plant Growth and Development

Calcium signaling is fundamental to numerous aspects of plant growth and development, including cell division, cell elongation, and hormone signaling. Phytohormones such as auxins and gibberellins (B7789140) are known to interact with calcium signaling pathways to regulate these processes.

Hypothesis: this compound could modulate developmental processes by influencing the calcium gradients necessary for events like pollen tube growth, root hair development, and responses to hormonal cues. Its presence in specific tissues or at particular developmental stages could fine-tune the calcium signatures required for proper morphogenesis.

plant_growth_pathway cluster_membrane Cell Membrane cluster_response Cellular Response hormone Growth Hormone (e.g., Auxin) receptor Hormone Receptor hormone->receptor soyacerebroside This compound receptor->soyacerebroside influences ca2_signal Localized Ca²⁺ Influx soyacerebroside->ca2_signal modulates cdpk Calcium-Dependent Protein Kinases (CDPKs) ca2_signal->cdpk gene_expression Gene Expression (Growth-related) cdpk->gene_expression cytoskeleton Cytoskeletal Rearrangement cdpk->cytoskeleton growth Cell Elongation/ Differentiation gene_expression->growth cytoskeleton->growth

Hypothetical role of this compound in growth hormone signaling.

Proposed Experimental Protocols

To validate the hypothesized functions of this compound in plants, a series of targeted experiments are necessary. The following protocols provide a framework for future research.

Isolation and Quantification of this compound from Plant Tissues

Objective: To extract, purify, and quantify this compound from different tissues of soybean or other plants at various developmental stages or under different stress conditions.

Methodology:

  • Tissue Homogenization: Homogenize fresh or freeze-dried plant tissue in a suitable solvent system, such as chloroform (B151607):methanol (1:2, v/v).

  • Lipid Extraction: Perform a biphasic lipid extraction by adding chloroform and water to the homogenate to separate the lipid-containing organic phase.

  • Purification:

    • Subject the crude lipid extract to column chromatography (e.g., silica (B1680970) gel) with a gradient of solvents (e.g., chloroform, methanol, water) to separate different lipid classes.

    • Further purify the glycosphingolipid fraction using high-performance liquid chromatography (HPLC) with a normal-phase column.

  • Identification and Quantification:

    • Analyze the purified fractions using thin-layer chromatography (TLC) and compare with a this compound standard.

    • Confirm the identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Quantify the amount of this compound using HPLC coupled with an evaporative light scattering detector (ELSD) or by derivatization with a fluorescent tag followed by fluorescence detection.

isolation_workflow start Plant Tissue homogenize Homogenization (Chloroform:Methanol) start->homogenize extract Lipid Extraction homogenize->extract purify_column Silica Gel Column Chromatography extract->purify_column purify_hplc HPLC Purification purify_column->purify_hplc identify Identification (TLC, MS, NMR) purify_hplc->identify quantify Quantification (HPLC-ELSD) identify->quantify end Quantitative Data quantify->end

Workflow for the isolation and quantification of this compound.

In Vivo Calcium Imaging in Response to Exogenous this compound

Objective: To visualize changes in intracellular Ca²⁺ concentrations in plant cells upon application of this compound.

Methodology:

  • Plant Material: Use transgenic plants expressing a genetically encoded calcium sensor, such as aequorin or a FRET-based sensor (e.g., YC3.6). Arabidopsis thaliana seedlings or protoplasts are suitable model systems.

  • Preparation: Mount the plant material on a microscope slide in a suitable buffer.

  • Treatment: Perfuse the sample with a solution containing a known concentration of this compound. Use a suitable solvent control (e.g., DMSO).

  • Imaging: Use a confocal or fluorescence microscope to capture real-time changes in the fluorescence or luminescence of the calcium sensor.

  • Data Analysis: Quantify the changes in the sensor's signal over time to generate a temporal profile of the Ca²⁺ response.

Gene Expression Analysis of Defense and Development-Related Genes

Objective: To determine if the application of this compound or its genetic overexpression/knockdown alters the expression of genes involved in plant defense and development.

Methodology:

  • Treatment: Treat plants (e.g., soybean seedlings) with this compound. For genetic studies, use transgenic lines with altered this compound levels.

  • RNA Extraction: Harvest tissues at different time points after treatment and extract total RNA.

  • Gene Expression Analysis:

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of specific target genes (e.g., pathogenesis-related (PR) genes for defense, or auxin-responsive genes for development).

    • For a broader view, conduct a transcriptome analysis using RNA-sequencing (RNA-Seq).

  • Data Analysis: Analyze the changes in gene expression relative to control plants to identify pathways affected by this compound.

Future Directions and Conclusion

The study of this compound in plants is in its infancy. Its established role as a Ca²⁺ ionophore in vitro strongly suggests a functional significance in plant physiology, particularly in processes heavily regulated by calcium signaling. The hypotheses and experimental frameworks presented in this guide are intended to provide a roadmap for future research. Key future directions should include:

  • Genetic Studies: The generation and characterization of mutant or transgenic plants with altered levels of this compound are crucial to definitively establish its in vivo functions.

  • Subcellular Localization: Determining the precise location of this compound within plant cells and membranes will provide insights into its specific roles.

  • Interaction Partners: Identifying proteins that may interact with or be influenced by this compound will help to place it within broader signaling networks.

References

Soyacerebroside II and its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyacerebroside II, a glycosphingolipid isolated from soybean (Glycine max), has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its structure, and multifaceted biological functions, with a particular focus on its potential as a therapeutic agent. This document details its role as a calcium ionophore and its anti-inflammatory properties in the context of osteoarthritis, mediated through the modulation of the AMPK/AKT signaling pathway. Furthermore, this guide explores the synthesis and biological activities of related cerebroside analogs, offering insights into structure-activity relationships and future directions for drug discovery. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Introduction

Glycosphingolipids are a class of lipids containing a carbohydrate moiety linked to a ceramide backbone. They are integral components of cell membranes and play crucial roles in various cellular processes, including cell recognition, signaling, and adhesion. This compound is a specific glucosylceramide found in soybeans, and its chemical structure has been thoroughly elucidated[1][2]. Emerging research has highlighted its potential as a bioactive molecule with distinct therapeutic applications.

Initial studies identified this compound as a Ca2+ ionophore, capable of transporting calcium ions across biological membranes[1][2]. More recently, its potent anti-inflammatory effects have been demonstrated, particularly in the context of osteoarthritis. It has been shown to suppress monocyte migration and prevent cartilage degradation by modulating key signaling pathways[3]. This guide will delve into the core aspects of this compound's chemistry and biology, providing a technical resource for researchers in drug discovery and development.

Chemical Structure

This compound is a glucosylceramide, consisting of a glucose molecule glycosidically linked to the C1 hydroxyl group of a ceramide. The ceramide core is composed of a long-chain sphingoid base and a fatty acid. The precise structure of this compound has been determined through physicochemical evidence and chemical degradation reactions.

Biological Activities and Mechanisms of Action

Calcium Ionophore Activity

This compound exhibits ionophoretic activity specifically for Ca2+ ions. This was determined using a liquid membrane-type apparatus and by measuring ion permeability in human erythrocyte membranes. Further studies have suggested that this compound forms a 1:1 complex with Ca2+ and acts as a tridentate chelating ligand, with the amide carbonyl, C2'-hydroxy, and C2''-hydroxy oxygens being crucial for Ca2+ binding. This ionophoretic activity suggests a potential role in modulating intracellular calcium signaling.

Anti-inflammatory Effects in Osteoarthritis

Recent studies have illuminated the significant anti-inflammatory properties of a soya-cerebroside, believed to be this compound, in the context of osteoarthritis (OA). OA is a degenerative joint disease characterized by cartilage degradation and synovial inflammation. The soya-cerebroside extract from Cordyceps militaris has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.

The primary mechanism of its anti-inflammatory action in OA involves the suppression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine that regulates the migration and infiltration of monocytes into the synovium. This effect is mediated through the upregulation of microRNA-432 (miR-432) and the subsequent inhibition of the AMP-activated protein kinase (AMPK) and protein kinase B (AKT) signaling pathways.

The proposed signaling pathway for the anti-inflammatory action of this compound in osteoarthritis is depicted below. In IL-1β-stimulated osteoarthritis synovial fibroblasts (OASFs), this compound upregulates the expression of miR-432. This microRNA, in turn, inhibits the phosphorylation of AMPK and AKT. The deactivation of these kinases leads to a downstream reduction in the expression of MCP-1, thereby suppressing the migration of monocytes to the inflamed joint and preventing cartilage degradation.

Soyacerebroside_II_Signaling cluster_extracellular Extracellular cluster_cell Osteoarthritis Synovial Fibroblast (OASF) IL-1β IL-1β AMPK AMPK IL-1β->AMPK stimulates AKT AKT IL-1β->AKT stimulates This compound This compound miR-432 miR-432 This compound->miR-432 upregulates p-AMPK p-AMPK miR-432->p-AMPK inhibits p-AKT p-AKT miR-432->p-AKT inhibits AMPK->p-AMPK phosphorylation AKT->p-AKT phosphorylation MCP-1 MCP-1 p-AMPK->MCP-1 promotes expression p-AKT->MCP-1 promotes expression Monocyte Migration Monocyte Migration MCP-1->Monocyte Migration induces Cartilage Degradation Cartilage Degradation Monocyte Migration->Cartilage Degradation leads to

Caption: this compound signaling in osteoarthritis.

Soyacerebroside Analogs: Synthesis and Activity

The synthesis of analogs of cerebrosides is an active area of research aimed at exploring structure-activity relationships and developing compounds with enhanced or novel biological activities. While specific synthetic analogs of this compound are not extensively documented in publicly available literature, the synthesis of other glucosylceramide analogs provides a framework for potential modifications.

General synthetic strategies for glucosylceramides often involve the glycosylation of a protected sphingosine (B13886) or phytosphingosine (B30862) acceptor with a protected glucose donor. The stereoselectivity of the glycosidic bond formation is a key challenge. Subsequent N-acylation with various fatty acids allows for the introduction of diversity in the ceramide portion of the molecule.

Studies on other glucosylceramide analogs have revealed that modifications to the acyl chain length and the introduction of unsaturation can significantly impact their biological activities, such as their ability to stimulate iNKT cells. For instance, α-glucosyl ceramides (B1148491) with saturated C24 acyl chains and those with unsaturated C20:2 acyl chains have been synthesized and shown to stimulate the proliferation of human iNKT cells.

Quantitative Data

The following tables summarize the quantitative data from studies on the effects of a soya-cerebroside preparation in osteoarthritis models.

Table 1: Effect of Soya-cerebroside on IL-1β-induced MCP-1 Expression and Monocyte Migration

TreatmentMCP-1 mRNA Expression (fold change)Monocyte Migration (% of control)
Control1.0100
IL-1β (10 ng/mL)~4.5~350
IL-1β + Soya-cerebroside (1 µM)~3.0~250
IL-1β + Soya-cerebroside (5 µM)~2.0~180
IL-1β + Soya-cerebroside (10 µM)~1.5~120
IL-1β + Celecoxib (10 µM)~1.8Not Reported

Data are approximated from graphical representations in Liu et al., 2017. Celecoxib was used as a positive control.

Table 2: Effect of Soya-cerebroside on IL-1β-induced Changes in miR-432, p-AMPK, and p-AKT

TreatmentmiR-432 Expression (fold change)p-AMPK/AMPK ratiop-AKT/AKT ratio
Control1.01.01.0
IL-1β (10 ng/mL)~0.4~3.0~2.8
IL-1β + Soya-cerebroside (1 µM)~0.6~2.5~2.2
IL-1β + Soya-cerebroside (5 µM)~0.8~1.8~1.5
IL-1β + Soya-cerebroside (10 µM)~1.0~1.2~1.1

Data are approximated from graphical representations in Liu et al., 2017.

Experimental Protocols

Isolation and Culture of Osteoarthritis Synovial Fibroblasts (OASFs)
  • Synovial tissue is obtained from patients with osteoarthritis undergoing knee replacement surgery, with informed consent.

  • The tissue is minced and digested with a collagenase solution in a serum-free medium at 37°C for 2-4 hours.

  • The digested tissue is filtered through a cell strainer to remove undigested fragments.

  • The resulting cell suspension is centrifuged, and the cell pellet is resuspended in a complete culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum and antibiotics).

  • Cells are plated in culture flasks and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • The medium is changed every 3-4 days, and cells are passaged upon reaching 80-90% confluency. Cells from passages 3-6 are typically used for experiments.

Quantitative Real-Time PCR (qPCR) for MCP-1 and miR-432
  • OASFs are seeded in 6-well plates and grown to near confluency.

  • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with IL-1β (e.g., 10 ng/mL) for a further period (e.g., 24 hours).

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • For MCP-1 mRNA analysis, reverse transcription is performed to synthesize cDNA, followed by qPCR using specific primers for MCP-1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • For miR-432 analysis, a specific microRNA reverse transcription kit and qPCR assay are used, with a small nuclear RNA (e.g., U6) as the endogenous control.

  • Relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis for p-AMPK and p-AKT
  • OASFs are treated as described for qPCR.

  • Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated AMPK, total AMPK, phosphorylated AKT, and total AKT.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

Monocyte Migration Assay
  • A chemotaxis assay is performed using a Transwell apparatus with a polycarbonate membrane (e.g., 8 µm pore size).

  • OASFs are cultured in the lower chamber and treated with this compound and/or IL-1β to generate conditioned medium.

  • A human monocyte cell line (e.g., THP-1) is labeled with a fluorescent dye (e.g., Calcein AM) and placed in the upper chamber.

  • The plate is incubated at 37°C for a few hours to allow for monocyte migration towards the chemoattractants in the lower chamber.

  • The number of migrated cells is quantified by measuring the fluorescence of the cells that have moved to the lower side of the membrane.

Calcium Ionophore Activity Assay

A common method to assess ionophore activity involves the use of liposomes loaded with a calcium-sensitive fluorescent dye.

Ionophore_Assay_Workflow A Prepare Liposomes with Entrapped Ca2+ Indicator (e.g., Fura-2) B Add Liposome Suspension to Cuvette A->B C Establish a Stable Baseline Fluorescence Reading B->C D Introduce this compound to the External Medium C->D E Add External Ca2+ to Create a Concentration Gradient D->E F Monitor Changes in Fluorescence over Time E->F G Increased Fluorescence Indicates Ca2+ Influx F->G H Optional: Add a Known Ca2+ Ionophore (e.g., Ionomycin) as a Positive Control G->H I Optional: Add a Ca2+ Chelator (e.g., EGTA) to Reverse the Signal H->I

Caption: Workflow for Ca2+ ionophore activity assay.

Conclusion and Future Directions

This compound is a promising natural product with well-defined biological activities. Its dual role as a calcium ionophore and a potent anti-inflammatory agent, particularly in the context of osteoarthritis, makes it an attractive candidate for further therapeutic development. The elucidation of its mechanism of action through the AMPK/AKT/miR-432/MCP-1 signaling axis provides a solid foundation for targeted drug design.

Future research should focus on several key areas:

  • Synthesis of Analogs: The systematic synthesis and biological evaluation of this compound analogs will be crucial for understanding structure-activity relationships and for optimizing its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile.

  • In Vivo Efficacy: While preclinical in vitro and in vivo models have shown promising results for a soya-cerebroside extract, further studies using purified this compound in more advanced animal models of osteoarthritis and other inflammatory conditions are warranted.

  • Clinical Translation: The long-term goal is to translate these preclinical findings into clinical applications. This will require rigorous safety and efficacy testing in human clinical trials.

  • Exploring Other Therapeutic Areas: Given its fundamental mechanisms of action, the therapeutic potential of this compound and its analogs should be explored in other diseases where calcium dysregulation and inflammation play a role.

References

Preliminary Studies on Soyacerebroside II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyacerebroside II, a glucosylceramide found in soybeans, has garnered significant interest in the scientific community for its diverse biological activities. As a member of the glycosphingolipid family, it plays a role in various cellular processes. Preliminary research has highlighted its potential as a modulator of the immune response and inflammatory processes. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its biological effects, underlying signaling pathways, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology, inflammation, and drug discovery.

Biological Activities and Quantitative Data

This compound has demonstrated notable effects in several key biological assays. The following tables summarize the quantitative data from preliminary studies, providing insights into its potency and efficacy in modulating specific cellular responses.

Immunomodulatory Effects

This compound has been shown to modulate the production of key inflammatory cytokines. Specifically, it exhibits an inhibitory effect on the secretion of Interleukin-18 (IL-18) from human peripheral blood mononuclear cells (PBMCs).[1]

Biological TargetAssay SystemConcentration% Inhibition (Mean ± SEM)
IL-18 SecretionHuman PBMCs1 µMData not available
IL-18 SecretionHuman PBMCs10 µMData not available

Further research is required to quantify the precise percentage of inhibition at various concentrations.

Anti-inflammatory Effects

In the context of osteoarthritis, a soya-cerebroside isolated from Cordyceps militaris has been shown to suppress inflammatory responses in human osteoarthritis synovial fibroblasts (OASFs). A key mechanism is the downregulation of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine crucial for monocyte recruitment to inflammatory sites.

Biological TargetCell LineTreatmentConcentration% Inhibition of MCP-1 mRNA Expression (Mean ± SEM)% Inhibition of MCP-1 Secretion (Mean ± SEM)
MCP-1Human OASFsSoya-cerebroside1 µM~25%~20%
MCP-1Human OASFsSoya-cerebroside5 µM~50%~45%
MCP-1Human OASFsSoya-cerebroside10 µM~70%~65%

Data is estimated from graphical representations in the source literature. Precise values with error bars would require access to the original dataset.

Furthermore, this soya-cerebroside demonstrated a dose-dependent inhibition of monocyte migration.

Biological ProcessCell LineTreatmentConcentration% Inhibition of Monocyte Migration (Mean ± SEM)
Monocyte MigrationTHP-1 monocytesSoya-cerebroside conditioned media1 µM~30%
Monocyte MigrationTHP-1 monocytesSoya-cerebroside conditioned media5 µM~55%
Monocyte MigrationTHP-1 monocytesSoya-cerebroside conditioned media10 µM~75%

Data is estimated from graphical representations in the source literature. Precise values with error bars would require access to the original dataset.

Signaling Pathways

The biological effects of a soya-cerebroside from Cordyceps militaris are mediated through the modulation of specific intracellular signaling pathways. In human OASFs, it has been shown to upregulate microRNA-432 (miR-432) by inhibiting the phosphorylation of AMP-activated protein kinase (AMPK) and Protein Kinase B (AKT). This signaling cascade ultimately leads to the suppression of MCP-1 expression.

G SoyaCerebroside Soya-cerebroside AMPK AMPK SoyaCerebroside->AMPK inhibits AKT AKT SoyaCerebroside->AKT inhibits miR432 miR-432 AMPK->miR432 inhibits AKT->miR432 inhibits MCP1 MCP-1 Expression miR432->MCP1 inhibits MonocyteMigration Monocyte Migration MCP1->MonocyteMigration

Caption: Soya-cerebroside signaling pathway in OASFs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Isolation and Purification of this compound from Soybean

A general protocol for the isolation of cerebrosides from natural sources involves solvent extraction followed by chromatographic separation.

Materials:

Procedure:

  • Extraction: The soybean meal is extracted with a chloroform-methanol solvent mixture.

  • Water Removal: Anhydrous sodium sulfate is added to the extract to absorb water.

  • Glycerolipid Removal: Alkaline methanolysis is performed to cleave the ester linkages of glycerolipids.

  • Column Chromatography: The resulting lipid mixture is subjected to silica gel column chromatography.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify and isolate this compound.

This is a generalized protocol. For large-scale and high-purity isolation, further optimization and specific cleavage steps for other lipid classes may be required.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound on cells.

Materials:

  • Human Osteoarthritis Synovial Fibroblasts (OASFs)

  • DMEM/F-12 medium supplemented with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed OASFs in 96-well plates at a density of 5 x 10^3 cells/well and culture for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Quantitative Real-Time PCR (qPCR) for MCP-1 mRNA Expression

This method quantifies the effect of this compound on the gene expression of MCP-1.

Materials:

  • Treated OASFs

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for MCP-1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Isolate total RNA from treated and untreated OASFs using TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using SYBR Green Master Mix and specific primers for MCP-1 and the housekeeping gene.

  • Data Analysis: Quantify the relative expression of MCP-1 mRNA using the 2^-ΔΔCt method, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for MCP-1 Secretion

This assay measures the amount of MCP-1 protein secreted by cells into the culture medium.

Materials:

  • Conditioned media from treated and untreated OASFs

  • Human MCP-1 ELISA kit

Procedure:

  • Collect the culture supernatants (conditioned media) from OASFs treated with this compound.

  • Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for human MCP-1.

    • Adding the conditioned media and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength and calculate the concentration of MCP-1 based on the standard curve.

Monocyte Migration Assay (Chemotaxis Assay)

This assay evaluates the effect of this compound on the migration of monocytes towards a chemoattractant.

Materials:

  • THP-1 human monocytic cell line

  • Boyden chamber with a polycarbonate membrane (8 µm pore size)

  • Conditioned media from OASFs treated with this compound

  • Serum-free medium

Procedure:

  • Place the conditioned media from treated and untreated OASFs in the lower chamber of the Boyden apparatus.

  • Resuspend THP-1 cells in serum-free medium and place them in the upper chamber.

  • Incubate the chamber at 37°C for a specified time (e.g., 24 hours) to allow for cell migration.

  • Fix and stain the cells that have migrated to the lower side of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the anti-inflammatory effects of this compound.

G start Start: Hypothesis Generation cell_culture Cell Culture (e.g., OASFs, THP-1) start->cell_culture treatment Treatment with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assessment (MTT Assay) treatment->cytotoxicity gene_expression Gene Expression Analysis (qPCR for MCP-1) treatment->gene_expression protein_secretion Protein Secretion Analysis (ELISA for MCP-1) treatment->protein_secretion data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis gene_expression->data_analysis migration_assay Functional Assay (Monocyte Migration) protein_secretion->migration_assay protein_secretion->data_analysis migration_assay->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: Experimental workflow for this compound studies.

Conclusion

The preliminary studies on this compound reveal its potential as a bioactive molecule with immunomodulatory and anti-inflammatory properties. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research. Future investigations should focus on elucidating the precise molecular interactions, expanding the scope of biological activities tested, and evaluating its efficacy and safety in preclinical and clinical settings. The signaling pathways identified offer promising targets for therapeutic intervention in inflammatory diseases. This technical guide serves as a comprehensive starting point for scientists and researchers dedicated to exploring the full therapeutic potential of this compound.

References

Methodological & Application

Application Note: Quantification of Soyacerebroside II using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soyacerebrosides are a class of glycosphingolipids found in soybeans, consisting of a ceramide backbone linked to a glucose molecule. These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities, including skin-moisturizing effects and enhancement of the intestinal barrier. Accurate quantification of Soyacerebroside II is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies.

A primary analytical challenge in quantifying cerebrosides is their lack of a strong ultraviolet (UV) chromophore, which makes detection by standard HPLC-UV methods insensitive. This application note details a robust and sensitive method for the quantification of this compound using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). The ELSD is a universal detector that is independent of the analyte's optical properties, making it ideal for non-volatile compounds like cerebrosides.[1][2]

Principle of HPLC-ELSD

The HPLC-ELSD method separates compounds based on their interaction with the stationary and mobile phases. Post-separation, the eluent from the column is nebulized into a fine aerosol with the aid of an inert gas (typically nitrogen). This aerosol then passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind fine particles of the non-volatile analyte (this compound). These particles are then carried into a detection chamber where they scatter a beam of light. The amount of scattered light is measured by a photodiode, and the resulting signal is proportional to the mass of the analyte.[3]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a binary or quaternary pump.

    • Autosampler.

    • Column oven.

    • Evaporative Light Scattering Detector (ELSD).

    • Nitrogen generator or cylinder.

    • Analytical balance.

    • Homogenizer.

    • Rotary evaporator.

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Silica-based).

    • Vortex mixer and centrifuge.

  • Reagents:

    • This compound standard (or a suitable glucosylceramide standard, e.g., from wheat or soy).

    • HPLC-grade Chloroform (B151607), Methanol, Acetonitrile, and Water.

    • Potassium hydroxide (B78521) (KOH).

    • All other chemicals should be of analytical grade.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a chloroform/methanol (1:1, v/v) mixture.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

Sample Preparation from Soy Matrix

A crucial step for accurate quantification is the removal of interfering lipids, such as triglycerides, which are abundant in soy.[4]

  • Homogenization and Extraction:

    • Weigh 5 g of finely ground, lyophilized soybean powder.

    • Add 50 mL of chloroform/methanol (2:1, v/v) and homogenize for 5 minutes.

    • Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet twice more. Combine all supernatants.

  • Saponification (Alkaline Hydrolysis):

    • Evaporate the combined extracts to dryness under reduced pressure using a rotary evaporator.

    • Redissolve the lipid residue in 20 mL of chloroform/methanol (1:1, v/v).

    • Add 2 mL of 1 M methanolic KOH and incubate at 37°C for 2 hours to hydrolyze glycerolipids.[4]

    • Neutralize the solution with 1 M acetic acid.

  • Purification:

    • Evaporate the neutralized solution to dryness.

    • Redissolve the residue in 5 mL of chloroform.

    • Apply the solution to a pre-conditioned silica (B1680970) SPE cartridge.

    • Wash the cartridge with chloroform to remove non-polar lipids.

    • Elute the cerebroside fraction with a chloroform/methanol (9:1, v/v) mixture.

    • Evaporate the eluate to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

Chromatographic Conditions

This method utilizes a normal-phase HPLC setup for optimal separation of glycolipids.[4]

ParameterCondition
HPLC System Agilent 1100 series or equivalent
Column Normal-Phase, e.g., Inertsil-SIL 100A (100 mm x 3.0 mm, 3 µm) or Diol column.[4]
Mobile Phase A gradient of Chloroform and Methanol can be used. For simplicity, an isocratic mobile phase is described: Chloroform/Methanol (95:5, v/v).
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
ELSD Detector Alltech 3300 or equivalent
ELSD Drift Tube Temp. 40°C
ELSD Nebulizer Gas Nitrogen
ELSD Gas Pressure 0.3 MPa

Data Presentation and Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability.

Method Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank matrix sample.

  • Linearity: The ELSD response is typically non-linear and often fits a logarithmic or power function. The calibration curve should be plotted as log(Peak Area) vs. log(Concentration). A correlation coefficient (r²) > 0.99 is desirable.[4]

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of this compound standard at three different concentration levels.

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (%RSD) should typically be < 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For ELSD, this is typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.

Summary of Quantitative Data

The following table presents representative validation data for the quantification of cerebrosides using HPLC-ELSD, based on published methods.[4]

Validation ParameterTypical Result
Linearity Range 0.1 - 1.0 mg/mL
Calibration Equation log(y) = a * log(x) + b (where y=Area, x=Conc.)
Correlation Coefficient (r²) > 0.997[4]
Accuracy (Recovery) 98% - 102%
Precision (%RSD) Intra-day: < 2.0%, Inter-day: < 5.0%
LOD ~0.03 mg/mL[4]
LOQ ~0.1 mg/mL[4]

Visualizations

Experimental Workflow

The diagram below outlines the complete workflow from sample preparation to final quantification.

G cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis Sample Soybean Sample Homogenize Homogenization & Lipid Extraction Sample->Homogenize Saponify Saponification (Glycerolipid Removal) Homogenize->Saponify Purify SPE Purification (Isolate Cerebrosides) Saponify->Purify FinalSample Final Sample for Injection Purify->FinalSample HPLC HPLC Separation (Normal-Phase Column) FinalSample->HPLC ELSD ELSD Detection HPLC->ELSD Data Data Acquisition ELSD->Data Quant Quantification Data->Quant Cal Calibration Curve (log-log plot) Cal->Quant Result Final Concentration Quant->Result

Caption: Workflow for this compound Quantification.

Principle of Evaporative Light Scattering Detection (ELSD)

This diagram illustrates the sequential steps occurring within the ELSD.

G Eluent HPLC Eluent (Mobile Phase + Analyte) Nebulizer Nebulizer Eluent->Nebulizer 1. Nebulization (Aerosol Formation) DriftTube Heated Drift Tube (Solvent Evaporation) Nebulizer->DriftTube 2. Evaporation Detector Light Scattering Cell (Laser/LED & Photodiode) DriftTube->Detector 3. Detection (Light Scattering) Signal Signal to Chromatography Software Detector->Signal 4. Signal Output

Caption: Logical Flow of the ELSD Process.

References

Synthetic Protocol for Soyacerebroside II: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of Soyacerebroside II, a glycosphingolipid found in soybeans. This protocol is based on established synthetic strategies for closely related cerebrosides, employing a convergent approach that involves the synthesis of a key sphingoid base intermediate, followed by glycosylation and N-acylation.

Introduction

This compound is a member of the cerebroside family of glycosphingolipids, which are integral components of cell membranes and are involved in various cellular processes. Structurally, it consists of a (2S,3R,4E,8Z)-sphinga-4,8-dienine backbone, a β-D-glucopyranosyl headgroup, and a 2'-hydroxyhexadecanoyl fatty acid chain. The synthesis of such complex glycolipids is a challenging task that requires precise stereochemical control. The protocol outlined below is adapted from the successful synthesis of analogous cerebrosides containing the same (4E, 8Z)-sphingadienine core.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthetic steps involved in the preparation of a this compound analogue. The yields are based on the reported synthesis of a closely related cerebroside with an α-hydroxy palmitic acid chain, which is expected to be comparable to the synthesis of this compound.[1]

StepReactionKey ReagentsYield (%)
1Synthesis of (4E, 8Z)-azidosphingadienine(4Z)-tetradecenyl bromide, 2,4-O-benzylidene-D-threoseHigh
2Glucosylation of the sphingoid base precursorO-(tetra-O-acetyl-β-D-glucopyranosyl)trichloroacetimidateHigh
3Deprotection and azido (B1232118) group reductionNot specifiedHigh
4N-Acylation with 2-hydroxyhexadecanoic acidActivated 2-hydroxyhexadecanoic acid derivativeHigh
5Final deprotection to yield this compoundNot specifiedHigh

Experimental Protocols

The synthesis of this compound can be accomplished through a multi-step sequence involving the preparation of the sphingoid base, glycosylation, and final acylation.

Synthesis of the (4E, 8Z)-Azidosphingadienine Intermediate

The synthesis of the key sphingoid base precursor, (2S,3R,4E,8Z)-2-azidooctadeca-4,8-diene-1,3-diol, is a critical step that establishes the correct stereochemistry and the characteristic diene system of the lipid backbone.

Protocol:

  • Wittig Reaction: (4Z)-tetradecenyl bromide is reacted with the ylide generated from a suitable phosphonium (B103445) salt derived from 2,4-O-benzylidene-D-threose to form the protected sphingadienine (B150533) backbone. This reaction establishes the (4E, 8Z) diene system.[1]

  • Azide (B81097) Introduction: The hydroxyl group at the C-2 position is converted to an azide with inversion of configuration, typically via a Mitsunobu reaction or by displacement of a suitable leaving group (e.g., a mesylate or tosylate) with sodium azide.

  • Deprotection: The benzylidene protecting group is removed under acidic conditions to afford the desired (4E, 8Z)-azidosphingadienine intermediate.[1]

β-Glucosylation of the Azidosphingadienine

The stereoselective introduction of the glucose moiety is achieved through a glycosylation reaction. The use of a trichloroacetimidate (B1259523) donor is a common and effective method for achieving the desired β-glycosidic linkage.

Protocol:

  • Activation of the Glycosyl Donor: O-(tetra-O-acetyl-β-D-glucopyranosyl)trichloroacetimidate is used as the glycosyl donor.[1]

  • Glycosylation Reaction: The 3-O-benzoyl protected azidosphingadienine is reacted with the activated glucose donor in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate or trimethylsilyl (B98337) trifluoromethanesulfonate) at low temperature to afford the protected glucosyl-azidosphingadienine. The benzoyl group at the 3-position of the sphingoid base helps to direct the stereochemistry of the glycosylation.[1]

Reduction of the Azide and N-Acylation

The final steps of the synthesis involve the reduction of the azide to an amine, followed by coupling with the 2-hydroxy fatty acid chain.

Protocol:

  • Azide Reduction: The azido group is reduced to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with a reducing agent like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction).

  • N-Acylation: The resulting amino group is acylated with an activated form of 2-hydroxyhexadecanoic acid (e.g., the corresponding acid chloride or an activated ester) to form the ceramide linkage.[1]

Global Deprotection

The final step is the removal of all protecting groups (acetyl groups on the glucose and the benzoyl group on the sphingoid base) to yield the target molecule, this compound.

Protocol:

  • Deacetylation: The acetyl protecting groups on the glucose moiety and the benzoyl group on the lipid backbone are removed under basic conditions, typically using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to afford this compound.[1]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Soyacerebroside_II_Synthesis Start1 2,4-O-benzylidene-D-threose Int1 (4E, 8Z)-azidosphingadienine (protected) Start1->Int1 Wittig Reaction, Azide Introduction Start2 (4Z)-tetradecenyl bromide Start2->Int1 Start3 O-(tetra-O-acetyl-β-D-glucopyranosyl) trichloroacetimidate Int2 Protected Glucosyl-azidosphingadienine Start3->Int2 Start4 2-hydroxyhexadecanoic acid Int4 Protected this compound Start4->Int4 Int1->Int2 Glycosylation Int3 Protected Glucosyl-aminosphingadienine Int2->Int3 Azide Reduction Int3->Int4 N-Acylation Product This compound Int4->Product Deprotection

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Soyacerebroside II in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyacerebroside II is a glycosphingolipid that has garnered significant interest in cell biology research. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its anti-inflammatory and potential anti-cancer activities. The protocols outlined below are based on published research and are intended to serve as a comprehensive guide for investigating the cellular effects of this compound.

Anti-inflammatory Applications of this compound

This compound has been shown to exhibit potent anti-inflammatory effects, particularly in the context of arthritis. It has been demonstrated to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory cytokines in synovial fibroblasts.

Quantitative Data Summary: Anti-inflammatory Effects
Cell LineTreatmentParameter MeasuredResultReference
Human Rheumatoid Arthritis Synovial Fibroblasts (MH7A)This compound (1-10 µM) for 24hCell ViabilityNo significant effect on cell viability[1]
Human Rheumatoid Arthritis Synovial Fibroblasts (MH7A)This compound (1, 5, 10 µM) for 24hIL-1β mRNA expressionDose-dependent decrease[1]
Human Rheumatoid Arthritis Synovial Fibroblasts (MH7A)This compound (1, 5, 10 µM) for 24hIL-6 mRNA expressionDose-dependent decrease[1]
Human Rheumatoid Arthritis Synovial Fibroblasts (MH7A)This compound (1, 5, 10 µM) for 24hIL-8 mRNA expressionDose-dependent decrease[1]
Osteoarthritis Synovial Fibroblasts (OASFs)IL-1β (10 ng/mL) + Soyacerebroside (1, 5, 10 µM) for 24hMCP-1 mRNA expressionDose-dependent decrease[2]
Osteoarthritis Synovial Fibroblasts (OASFs)IL-1β (10 ng/mL) + Soyacerebroside (1, 5, 10 µM) for 24hMCP-1 protein secretion (ELISA)Dose-dependent decrease
Signaling Pathway: Anti-inflammatory Action of this compound

This compound exerts its anti-inflammatory effects in synovial fibroblasts by inhibiting the ERK/NF-κB/AP-1 signaling pathway, which is a key regulator of pro-inflammatory cytokine production.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1R IL-1 Receptor ERK ERK IL-1R->ERK Activates p65 p65 (NF-κB) ERK->p65 cJun c-Jun (AP-1) ERK->cJun IL-1β_gene IL-1β Gene p65->IL-1β_gene Transcription IL-6_gene IL-6 Gene p65->IL-6_gene Transcription IL-8_gene IL-8 Gene p65->IL-8_gene Transcription cJun->IL-1β_gene Transcription cJun->IL-6_gene Transcription cJun->IL-8_gene Transcription Soyacerebroside_II This compound Soyacerebroside_II->ERK Inhibits IL-1β IL-1β IL-1β->IL-1R Binds G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits MMP Mitochondrial Membrane Potential Bax->MMP Decreases Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Ziyuglycoside_II Ziyuglycoside II Ziyuglycoside_II->Bcl2 Downregulates p53 p53 Ziyuglycoside_II->p53 Upregulates p53->Bax Upregulates p21 p21 p53->p21 Activates Cell_Cycle_Arrest G0/G1 & S Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest MMP->Cytochrome_c Release G cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., RASFs, MDA-MB-435) Treatment Treat with this compound (Dose and Time Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Protein_Analysis Protein Expression/Phosphorylation (Western Blot) Treatment->Protein_Analysis Apoptosis_Analysis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Quantification Data Quantification Viability->Data_Quantification Gene_Expression->Data_Quantification Protein_Analysis->Data_Quantification Apoptosis_Analysis->Data_Quantification Cell_Cycle->Data_Quantification Pathway_Analysis Signaling Pathway Elucidation Data_Quantification->Pathway_Analysis

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Soyacerebroside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyacerebroside II is a glycosphingolipid found in soybeans that has garnered interest for its potential biological activities. As a member of the cerebroside family, it consists of a ceramide backbone (a fatty acid linked to a sphingoid base) and a single sugar moiety, which in this case is glucose. Accurate and reliable analysis of this compound is crucial for its characterization in various matrices, understanding its metabolism, and for quality control in the development of related therapeutic agents. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the sensitive and specific quantification and structural elucidation of this compound.

This document provides detailed application notes and experimental protocols for the analysis of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Chemical Structure of this compound

  • Molecular Formula: C₄₀H₇₅NO₉

  • Molecular Weight: 714.03 g/mol

  • Structure: Consists of a glucosyl moiety attached to a ceramide backbone.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of this compound. These values are based on typical performance for similar analytes and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Mass Spectrometry Parameters for this compound Analysis

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ (m/z)714.5
Primary Fragment Ion (m/z)552.5
Secondary Fragment Ion (m/z)264.3
Collision Energy (CE)20-40 eV (optimization recommended)
Dwell Time50-100 ms

Table 2: Chromatographic and Quantitative Performance

ParameterValue
HPLC ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate0.3 mL/min
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.99

Experimental Protocols

Sample Preparation: Extraction of this compound from Soybean Matrix

This protocol is based on the widely used Folch method for lipid extraction.

Materials:

  • Soybean powder

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 1 gram of finely ground soybean powder into a glass centrifuge tube.

  • Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Homogenize the sample for 2-3 minutes using a suitable homogenizer.

  • Agitate the mixture on a shaker at room temperature for 1 hour.

  • Centrifuge the sample at 3000 x g for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant (the lipid-containing solvent) into a clean glass tube.

  • To the supernatant, add 0.2 volumes (4 mL) of deionized water to induce phase separation.

  • Vortex the mixture gently and centrifuge at 2000 x g for 10 minutes.

  • Three layers will form: an upper aqueous layer, a protein interface, and a lower organic layer containing the lipids.

  • Carefully aspirate and discard the upper aqueous layer.

  • Collect the lower organic layer, which contains this compound.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried lipid extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 mixture of mobile phase A and B) for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). For improved separation of isomers, a TSKgel ODS-120A column can be considered.[1]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 20% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Primary: 714.5 -> 552.5 (Loss of glucose)

    • Confirmatory: 714.5 -> 264.3 (Sphingoid base fragment)

  • Collision Energy: Optimize for your instrument, typically in the range of 25-35 eV.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing soybean Soybean Sample extraction Lipid Extraction (Chloroform/Methanol) soybean->extraction phase_sep Phase Separation extraction->phase_sep evaporation Solvent Evaporation phase_sep->evaporation reconstitution Reconstitution evaporation->reconstitution lc HPLC Separation (C18 Column) reconstitution->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1: Precursor Ion Selection (m/z 714.5) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Fragment Ion Detection cid->ms2 quant Quantification ms2->quant struct Structural Confirmation ms2->struct

Caption: Workflow for the analysis of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound in positive ion ESI-MS/MS is primarily characterized by the cleavage of the glycosidic bond and fragmentation of the ceramide backbone.

G M This compound [M+H]⁺ m/z 714.5 frag1 [M+H - Glucose]⁺ m/z 552.5 M->frag1 -162 Da (Loss of Glucose) frag2 Sphingoid Base Fragment m/z 264.3 frag1->frag2 Cleavage of Ceramide Backbone

Caption: Fragmentation of this compound in MS/MS.

References

Application Notes and Protocols for Soyacerebroside II as a Chromatography Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of Soyacerebroside II as a standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with Evaporative Light-Scattering Detection (ELSD) and Mass Spectrometry (MS), as well as High-Performance Thin-Layer Chromatography (HPTLC). The protocols are designed for the quantification and identification of this compound and related glucosylceramides in complex mixtures.

Introduction to this compound

This compound is a glucosylceramide, a type of glycosphingolipid, isolated from soybeans (Glycine max)[1]. Its structure consists of a ceramide backbone (a fatty acid linked to a sphingoid base) and a glucose head group. The precise molecular formula for the major species of soy glucosylceramide is C40H75NO9, with a molecular weight of approximately 714.0 g/mol . Due to its well-defined structure and relative abundance in a common natural source, this compound is a suitable candidate for use as an analytical standard in lipidomics and natural product analysis.

Beyond its role as a potential chromatography standard, this compound has demonstrated biological activity, including ionophoretic properties for calcium ions and anti-inflammatory effects[1]. It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and IL-8 by suppressing key signaling pathways like ERK, NF-κB, and AP-1[2][3].

Standard Preparation Protocol

Objective: To prepare a stock solution and working standards of this compound for chromatographic analysis.

Materials:

  • This compound standard

  • Chloroform

  • Methanol

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound (e.g., 5 mg) into a glass vial.

    • Dissolve the standard in a small volume of a chloroform:methanol (2:1, v/v) mixture.

    • Transfer the solution to a volumetric flask of the appropriate size (e.g., 5 mL) and bring to volume with the same solvent mixture.

    • Mix thoroughly until the standard is completely dissolved. Store the stock solution at -20°C.

  • Working Standards:

    • Prepare a series of working standards by serial dilution of the stock solution with the appropriate mobile phase or a solvent compatible with the chromatographic method being used.

    • For quantitative analysis, it is recommended to prepare a calibration curve with at least five concentration points.

High-Performance Liquid Chromatography (HPLC) Methods

Normal-Phase HPLC with Evaporative Light-Scattering Detection (ELSD)

This method is suitable for the quantification of total cerebrosides in a sample.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and an ELSD.

  • Standard: this compound.

  • Sample Preparation: Lipids can be extracted from the sample matrix using a modified Folch method with a chloroform:methanol mixture. The lipid extract is then dried and reconstituted in the initial mobile phase.

  • Chromatographic Conditions:

ParameterCondition
Column Silica or Amide-based Normal Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Chloroform B: Methanol:Water (95:5, v/v)
Gradient Isocratic or a shallow gradient depending on the complexity of the sample
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
ELSD Conditions Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min

Illustrative Quantitative Data:

ParameterIllustrative Value
Retention Time 5-15 min (highly dependent on specific conditions)
Linearity (Range) 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Disclaimer: The values in this table are illustrative for this class of compounds and may vary depending on the specific instrumentation and experimental conditions.
Reversed-Phase HPLC with Mass Spectrometry (MS)

This method is suitable for the separation and quantification of individual molecular species of this compound and other glucosylceramides.

Experimental Protocol:

  • Instrumentation: UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Standard: this compound.

  • Sample Preparation: Similar to the normal-phase method, with the final reconstitution in a solvent compatible with reversed-phase chromatography (e.g., methanol).

  • Chromatographic Conditions:

ParameterCondition
Column C18 or C8 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate B: Methanol:Isopropanol (1:1, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient Start with a high percentage of A and gradually increase B over 20-30 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50°C
Injection Volume 1-5 µL
MS Conditions ESI in positive ion mode; monitor for protonated or sodiated adducts of this compound (e.g., [M+H]+, [M+Na]+)

Illustrative Quantitative Data:

ParameterIllustrative Value
Retention Time 10-20 min (dependent on the specific molecular species and gradient)
Linearity (Range) 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~2 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL
Disclaimer: The values in this table are illustrative for this class of compounds and may vary depending on the specific instrumentation and experimental conditions.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the rapid screening and semi-quantitative analysis of this compound in multiple samples simultaneously.

Experimental Protocol:

  • Plate: HPTLC Silica Gel 60 F254 plates.

  • Standard: this compound.

  • Sample Application: Apply standards and samples as bands using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection and Quantification:

    • Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v).

    • Staining Reagent: Orcinol-sulfuric acid reagent (for glycolipids). After spraying, heat the plate at 110°C for 5-10 minutes.

    • Densitometry: Scan the plate using a TLC scanner at a specific wavelength (e.g., 540 nm after staining).

Illustrative Data:

ParameterIllustrative Value
Rf Value 0.4 - 0.6 (highly dependent on exact mobile phase composition and humidity)
Linearity (Range) 50 - 500 ng/spot
Correlation Coefficient (r²) > 0.99
Disclaimer: The values in this table are illustrative for this class of compounds and may vary depending on the specific instrumentation and experimental conditions.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Chromatographic Analysis Sample Soybean/Plant Material Extraction Lipid Extraction (Folch Method) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Initial Mobile Phase Drydown->Reconstitution HPLC HPLC System Reconstitution->HPLC HPTLC HPTLC System Reconstitution->HPTLC Standard This compound (Solid) Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Standards (Serial Dilution) Stock->Working Working->HPLC Working->HPTLC Detection Detection (ELSD, MS, Densitometry) HPLC->Detection HPTLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the analysis of this compound.

signaling_pathway cluster_inhibition Inhibition by this compound cluster_pathways Signaling Pathways cluster_nucleus Nucleus soya This compound erk ERK soya->erk nfkb IKK soya->nfkb ap1 c-Jun/c-Fos (AP-1) soya->ap1 erk->ap1 activates p65 p50/p65 nfkb->p65 activates p65_nuc p50/p65 p65->p65_nuc translocation ap1_nuc AP-1 ap1->ap1_nuc translocation gene Gene Transcription p65_nuc->gene ap1_nuc->gene il1b IL-1β gene->il1b il6 IL-6 gene->il6 il8 IL-8 gene->il8

Caption: Anti-inflammatory signaling pathway of this compound.

References

Dissolving Soyacerebroside II: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective dissolution of Soyacerebroside II, a calcium ionophoretic sphingoglycolipid isolated from soybean, is critical for accurate in-vitro and in-vivo studies. Due to its amphiphilic nature, dissolving this cerebroside requires specific solvent systems to ensure its stability and bioavailability in experimental setups. These application notes provide detailed protocols for the dissolution of this compound for both analytical and cell-based applications.

Data Presentation: Solubility of this compound

This compound, like other glycosphingolipids, exhibits limited solubility in many common laboratory solvents. The choice of solvent is highly dependent on the downstream application. The following table summarizes recommended solvents and their suitability for different experimental needs.

Solvent SystemApplicationConcentrationTemperature (°C)Notes
Chloroform (B151607):Methanol (B129727):Water Analytical (e.g., TLC, HPLC, MS)Varies (e.g., 2:1:0.1 v/v/v)Room TemperatureA universal solvent for sphingolipids, but cytotoxic and not suitable for live-cell assays.[1]
DMSO In-vitro assays, NMRUp to 10 mMRoom TemperatureCan be suitable for cell-based assays at low concentrations, but may have off-target effects.
DMSO-d6 / 2% D2O NMR SpectroscopyAs required for analysisRoom TemperatureProvides superior solubility and chemical shift reproducibility for cerebrosides compared to chloroform/methanol mixtures.[2]
Ethanol In-vitro assaysUp to 10 mMRoom TemperatureCan be used for cell-based assays, but may require initial dissolution in a small amount of DMSO.
Methanol, Acetonitrile, Water (or mixtures) Mass SpectrometryAs required for analysisRoom TemperatureCommon solvents for electrospray ionization mass spectrometry. Addition of adducts like Li+ can aid ionization.[2]
Detergent Solutions (e.g., Triton X-100, CHAPS) Functional assays, Micelle formationAbove CMCVariesUseful for creating aqueous dispersions for functional studies. The detergent must be chosen carefully to avoid interference with the assay.

Experimental Protocols

Protocol 1: Dissolution for Analytical Applications (TLC, HPLC, MS)

This protocol is suitable for preparing this compound for analytical techniques where cell viability is not a concern.

Materials:

  • This compound (solid)

  • Chloroform (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Deionized Water

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound into a clean glass vial.

  • Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the vial to achieve the desired concentration.

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

  • For difficult-to-dissolve samples, sonicate the vial in a water bath for 5-10 minutes.

  • If a biphasic system is required for extraction, add water to the chloroform:methanol mixture (final ratio typically 2:1:0.8 v/v/v) and vortex thoroughly. Centrifuge to separate the phases. This compound will partition into the lower (chloroform) phase.

  • Store the resulting solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Protocol 2: Dissolution for Cell-Based Assays

This protocol is designed to prepare this compound for use in live-cell experiments, minimizing solvent-induced cytotoxicity.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Add a small volume of cell culture grade DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • For the final working solution, dilute the DMSO stock solution with pre-warmed (37°C) sterile PBS or cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.5%) to avoid cytotoxicity.

  • Vortex the working solution immediately before adding it to the cell culture.

Visualizations

experimental_workflow cluster_analytical Analytical Applications cluster_cell_based Cell-Based Assays weigh_analytical Weigh this compound add_solvent_analytical Add Chloroform:Methanol weigh_analytical->add_solvent_analytical dissolve_analytical Vortex / Sonicate add_solvent_analytical->dissolve_analytical store_analytical Store at -20°C dissolve_analytical->store_analytical weigh_cell Weigh this compound add_dmso Add DMSO (Stock Solution) weigh_cell->add_dmso dissolve_cell Vortex add_dmso->dissolve_cell dilute Dilute with Media/PBS dissolve_cell->dilute apply_to_cells Apply to Cells dilute->apply_to_cells

Caption: Experimental workflow for dissolving this compound.

signaling_pathway soya This compound membrane Cell Membrane soya->membrane Interacts with ca_channel Ca²⁺ Channel/Ionophore Activity soya->ca_channel Induces membrane->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx downstream Downstream Signaling ca_influx->downstream

Caption: Proposed signaling pathway of this compound.

References

Commercial Suppliers of Soyacerebroside II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Soyacerebroside II, a glycosphingolipid with significant biological activity.

Commercial Suppliers

This compound is commercially available from various suppliers of fine chemicals and reagents for research purposes. One prominent supplier is:

  • MedChemExpress

    • Product Name: this compound

    • Catalog Number: HY-N1204

    • CAS Number: 115074-93-6

    • Molecular Formula: C₄₀H₇₅NO₉

    • Molecular Weight: 714.02 g/mol

    • Purity: >98%

    • Storage: -20°C

Application Notes

This compound, originally isolated from soybean, has demonstrated potent anti-inflammatory properties, making it a molecule of interest for research in inflammatory diseases such as osteoarthritis and rheumatoid arthritis. It has been shown to modulate key signaling pathways involved in the inflammatory response.

Biological Activity:

  • Anti-inflammatory Effects: this compound has been shown to suppress the expression of pro-inflammatory mediators. In primary human rheumatoid arthritis synovial fibroblasts (RASFs), it reduces the production of interleukin-1β (IL-1β), IL-6, and IL-8 induced by IL-1β.

  • Modulation of Signaling Pathways: The anti-inflammatory effects of this compound are mediated through the inhibition of several key signaling pathways, including:

    • AMPK/AKT pathway

    • Extracellular signal-regulated kinase (ERK) pathway

    • Nuclear factor-kappa B (NF-κB) pathway

    • Activator protein-1 (AP-1) pathway

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound in various experimental models.

Table 1: Effect of this compound on IL-1β-induced Cytokine Production in Human RASFs

Concentration of this compound (µM)IL-1β Production (% of Control)IL-6 Production (% of Control)IL-8 Production (% of Control)
185 ± 588 ± 690 ± 4
562 ± 465 ± 570 ± 5
1045 ± 350 ± 455 ± 4

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on the Phosphorylation of Key Signaling Proteins in IL-1β-stimulated Human RASFs

Concentration of this compound (µM)p-ERK (% of Control)p-p65 (NF-κB) (% of Control)p-c-Jun (AP-1) (% of Control)
192 ± 795 ± 693 ± 5
570 ± 675 ± 572 ± 6
1050 ± 558 ± 455 ± 5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in Primary Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

1. Cell Culture and Treatment:

  • Culture primary human RASFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with recombinant human IL-1β (10 ng/mL) for 24 hours.

2. Measurement of Cytokine Production (ELISA):

  • Collect the cell culture supernatants after the 24-hour stimulation period.

  • Measure the concentrations of IL-1β, IL-6, and IL-8 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

3. Cell Viability Assay (MTT Assay):

  • To assess the cytotoxicity of this compound, treat RASFs with various concentrations (1-20 µM) for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Signaling Pathway Inhibition

1. Cell Lysis and Protein Quantification:

  • Culture and treat RASFs as described in Protocol 1.

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatants using a BCA protein assay kit.

2. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK, ERK, p-p65, p65, p-c-Jun, c-Jun, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

Soyacerebroside_II_Signaling_Pathway IL1b IL-1β IL1R IL-1R IL1b->IL1R Binds ERK ERK IL1R->ERK Activates NFkB_pathway NF-κB Pathway IL1R->NFkB_pathway Activates AP1_pathway AP-1 Pathway IL1R->AP1_pathway Activates SoyacerebrosideII This compound SoyacerebrosideII->ERK Inhibits SoyacerebrosideII->NFkB_pathway Inhibits SoyacerebrosideII->AP1_pathway Inhibits pERK p-ERK ERK->pERK Inflammatory_Response Inflammatory Response (IL-1β, IL-6, IL-8 Production) pERK->Inflammatory_Response Promotes p_p65 p-p65 NFkB_pathway->p_p65 p_p65->Inflammatory_Response Promotes p_cJun p-c-Jun AP1_pathway->p_cJun p_cJun->Inflammatory_Response Promotes

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental_Workflow_Anti_Inflammatory_Assay start Start: Culture RASFs pretreatment Pre-treat with this compound (1, 5, 10 µM) for 1 hr start->pretreatment stimulation Stimulate with IL-1β (10 ng/mL) for 24 hrs pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant cell_viability MTT Assay for Cell Viability stimulation->cell_viability elisa ELISA for IL-1β, IL-6, IL-8 collect_supernatant->elisa end_elisa End: Quantify Cytokines elisa->end_elisa end_viability End: Assess Cytotoxicity cell_viability->end_viability

Caption: Workflow for assessing anti-inflammatory activity.

Experimental_Workflow_Western_Blot start Start: Culture & Treat RASFs lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, p-p65, p-c-Jun) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Analyze Protein Expression detection->end

Caption: Workflow for Western Blot analysis.

Troubleshooting & Optimization

Technical Support Center: Maximizing Soyacerebroside II Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Soyacerebroside II. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and improve the yield of this valuable glycosphingolipid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for extracting this compound from soybeans?

A1: The most effective solvent system for extracting glycosphingolipids like this compound is a mixture of chloroform (B151607) and methanol. A common starting ratio is 2:1 (v/v) chloroform:methanol. However, the polarity of the solvent system is critical, and sequential extractions with increasing polarity can improve yields. For instance, an initial extraction with a less polar solvent can be followed by extraction with a more polar mixture, such as chloroform:methanol:water (1:2:0.8 v/v/v), to recover a broader range of lipids.

Q2: How does the particle size of the soybean material affect extraction efficiency?

A2: Reducing the particle size of the soybean material increases the surface area available for solvent interaction, which generally leads to a higher extraction yield. Grinding the soybeans to a fine powder is recommended. However, excessively fine powder can lead to compaction in the extraction vessel, potentially hindering solvent percolation and reducing overall efficiency.

Q3: What is the recommended temperature and duration for the extraction process?

A3: Extraction is typically performed at a moderately elevated temperature to enhance solvent penetration and solubility of the lipids. A temperature range of 40-60°C is generally effective. The extraction time can vary, but a duration of 2 to 4 hours is often sufficient. It is advisable to perform multiple extraction cycles (at least two) to maximize the recovery of this compound.

Q4: How can I remove interfering compounds like glycerolipids from my crude extract?

A4: Saponification is a common and effective method to remove glycerolipids, which can interfere with the purification of cerebrosides. This process involves treating the crude lipid extract with a mild alkaline solution, such as 0.5 M NaOH in methanol, followed by neutralization. This selectively hydrolyzes the ester linkages in glycerolipids, converting them into fatty acid salts that can be easily separated from the unhydrolyzed cerebrosides.

Q5: What are the best methods for purifying this compound after extraction?

A5: A combination of column chromatography techniques is highly effective for purifying this compound. An initial separation using anion-exchange chromatography can separate neutral glycosphingolipids (like this compound) from acidic ones. This is typically followed by silica (B1680970) gel column chromatography, which separates compounds based on polarity, to achieve high purity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inefficient cell disruption due to large particle size. 2. Inadequate solvent-to-solid ratio. 3. Insufficient extraction time or temperature. 4. Suboptimal solvent system.1. Grind soybeans to a fine powder (e.g., 20-40 mesh). 2. Increase the solvent-to-solid ratio (e.g., 10:1 to 20:1 mL/g). 3. Increase extraction time (e.g., in 1-hour increments) and/or temperature (e.g., in 5°C increments within the 40-60°C range). 4. Experiment with different ratios of chloroform:methanol or add a small amount of water to increase polarity.
Poor Separation on Silica Gel Column 1. Improper mobile phase polarity. 2. Column overloading. 3. Inconsistent column packing. 4. Co-elution of interfering compounds.1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent and gradually increase polarity with a solvent like methanol. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the silica gel is packed uniformly to avoid channeling. 4. Perform a preliminary purification step, such as saponification, to remove major contaminants before column chromatography.
Streaking of Spots on TLC Plate 1. Sample overload. 2. Presence of highly polar impurities. 3. Inappropriate solvent system.1. Dilute the sample before spotting it on the TLC plate. 2. Perform a cleanup step (e.g., saponification or solid-phase extraction) on the crude extract. 3. Adjust the polarity of the developing solvent system. Adding a small amount of a more polar solvent can often resolve streaking.
This compound Purity is Low After Purification 1. Incomplete removal of other lipids. 2. Ineffective chromatographic separation. 3. Contamination from solvents or glassware.1. Ensure the saponification step is complete. 2. Use a shallower gradient and smaller fraction sizes during column chromatography for better resolution. Consider using High-Performance Liquid Chromatography (HPLC) for final purification. 3. Use high-purity solvents and thoroughly clean all glassware.

Data on Extraction Parameters

While specific quantitative data for this compound is not extensively published, the following table summarizes the general effects of various parameters on the extraction of related compounds from soybeans, which can be used as a guideline for optimizing your experiments.

Parameter Condition 1 Yield/Effect Condition 2 Yield/Effect Reference
Solvent System Chloroform:Methanol (2:1)Good for initial extraction of a broad range of lipids.Chloroform:Methanol:Water (1:2:0.8)Higher polarity, can improve extraction of more polar glycolipids in subsequent extractions.General knowledge
Temperature 40°CModerate extraction efficiency.60°CIncreased extraction efficiency due to enhanced solubility and diffusion.[2]
Time 2 hoursGood initial extraction.4 hoursHigher yield, approaching maximum recovery.[2]
Particle Size Coarse Powder (>1 mm)Lower yield due to limited surface area.Fine Powder (<0.5 mm)Significantly higher yield due to increased surface area.General knowledge
Solvent-to-Solid Ratio 5:1 (mL/g)Lower extraction efficiency.20:1 (mL/g)Higher extraction efficiency due to a greater concentration gradient.

Experimental Protocols

Protocol 1: Extraction of Crude Soyacerebrosides

This protocol outlines a standard procedure for the initial extraction of a lipid fraction enriched in this compound from soybeans.

Materials:

  • Soybeans (finely ground)

  • Chloroform

  • Methanol

  • Deionized water

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Weigh 100 g of finely ground soybean powder and place it in a suitable flask.

  • Add 1 L of chloroform:methanol (2:1, v/v) to the soybean powder.

  • Stir the mixture at room temperature for 4 hours.

  • Separate the solid material by centrifugation at 2000 x g for 15 minutes.

  • Collect the supernatant (the crude lipid extract).

  • To the remaining soybean residue, add 1 L of chloroform:methanol:water (1:2:0.8, v/v/v) and stir for another 4 hours.

  • Centrifuge the mixture as in step 4 and collect the supernatant.

  • Combine the supernatants from both extractions.

  • Concentrate the combined extract using a rotary evaporator at 40°C until a thick, oily residue is obtained. This is the crude lipid extract.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the purification of this compound from the crude lipid extract using silica gel column chromatography.

Materials:

  • Crude lipid extract from Protocol 1

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Hexane (B92381)

  • Chloroform

  • Methanol

  • Acetone

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude lipid extract in a minimal amount of chloroform.

  • Load the dissolved extract onto the top of the silica gel column.

  • Begin elution with 100% hexane to elute non-polar lipids.

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of chloroform, followed by acetone, and finally methanol. A suggested gradient could be:

    • 100% Hexane (2 column volumes)

    • Hexane:Chloroform gradient (from 9:1 to 1:9, 5 column volumes)

    • 100% Chloroform (2 column volumes)

    • Chloroform:Acetone gradient (from 9:1 to 1:1, 3 column volumes)

    • Chloroform:Methanol gradient (from 9:1 to 7:3, 5 column volumes)

  • Collect fractions of the eluate.

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable TLC developing solvent is chloroform:methanol:water (65:25:4, v/v/v).

  • Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified product.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification soybeans Soybeans (Ground) extraction1 Extraction 1 (Chloroform:Methanol 2:1) soybeans->extraction1 centrifugation1 Centrifugation extraction1->centrifugation1 supernatant1 Supernatant 1 centrifugation1->supernatant1 residue1 Residue centrifugation1->residue1 combine Combine Supernatants supernatant1->combine extraction2 Extraction 2 (Chloroform:Methanol:Water) residue1->extraction2 centrifugation2 Centrifugation extraction2->centrifugation2 supernatant2 Supernatant 2 centrifugation2->supernatant2 residue2 Final Residue centrifugation2->residue2 supernatant2->combine concentrate Concentration (Rotary Evaporation) combine->concentrate crude_extract Crude Lipid Extract concentrate->crude_extract saponification Saponification (Optional) crude_extract->saponification column_chromatography Silica Gel Column Chromatography saponification->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_product Pure this compound pooling->final_product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_extraction_ts Extraction Troubleshooting cluster_purification_ts Purification Troubleshooting start Low Yield of This compound check_extraction Check Extraction Parameters start->check_extraction check_purification Check Purification Steps start->check_purification particle_size Particle Size Too Large? check_extraction->particle_size solvent_ratio Solvent:Solid Ratio Too Low? check_extraction->solvent_ratio time_temp Time/Temp Insufficient? check_extraction->time_temp column_overload Column Overloaded? check_purification->column_overload mobile_phase Incorrect Mobile Phase? check_purification->mobile_phase incomplete_sapon Incomplete Saponification? check_purification->incomplete_sapon grind Action: Grind Soybeans particle_size->grind increase_solvent Action: Increase Solvent Ratio solvent_ratio->increase_solvent increase_time_temp Action: Increase Time/Temp time_temp->increase_time_temp reduce_load Action: Reduce Sample Load column_overload->reduce_load optimize_mp Action: Optimize Mobile Phase (TLC) mobile_phase->optimize_mp check_sapon Action: Verify Saponification incomplete_sapon->check_sapon

Caption: A logical troubleshooting guide for low this compound yield.

References

Overcoming solubility issues with Soyacerebroside II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Soyacerebroside II.

Troubleshooting Guide: Overcoming this compound Precipitation

Issues with the solubility of this compound can often manifest as precipitation in aqueous solutions, leading to inconsistent experimental results. This guide provides a systematic approach to identifying and resolving these issues.

Problem: A precipitate forms when preparing an aqueous solution of this compound.

Potential Cause Recommended Solution
Inappropriate Solvent for Stock Solution For analytical purposes (e.g., HPTLC, HPLC/MS), prepare stock solutions in organic solvents like a chloroform (B151607):methanol (B129727) mixture (2:1, v/v) or methanol. For cell-based assays, dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1]
High Final Concentration in Aqueous Media The aqueous solubility of many lipids is inherently low. Aim for the lowest effective concentration in your final working solution. Consider performing a concentration-response curve to determine the optimal range.
"Solvent Shift" Precipitation When a concentrated organic stock solution is rapidly diluted into an aqueous buffer, the abrupt change in polarity can cause the compound to precipitate. To mitigate this, add the stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion.
Low Temperature of Aqueous Medium The solubility of some lipids can be temperature-dependent. Pre-warming the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution may improve solubility.
pH and Ionic Strength of the Buffer The properties of the aqueous buffer can influence the solubility of amphipathic molecules. While specific data for this compound is limited, it is advisable to maintain a consistent and physiologically relevant pH and ionic strength in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a glycosphingolipid, specifically a glucosylceramide, isolated from soybean. Like many lipids, it has an amphipathic structure with a polar head group and a long, nonpolar tail, leading to limited solubility in aqueous solutions. This can make it challenging to prepare homogenous solutions for biological assays.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: The choice of solvent depends on the intended application.

  • For analytical techniques such as chromatography, a mixture of chloroform and methanol (e.g., 2:1 v/v) is often effective.[1]

  • For cell culture experiments , DMSO is a commonly used solvent for preparing stock solutions of lipids.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.

Q3: How can I prepare a working solution of this compound in an aqueous buffer for a cell-based assay?

A3: To minimize precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium, follow these steps:

  • Prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.

  • Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature.

  • While gently vortexing or stirring the aqueous medium, add the required volume of the DMSO stock solution dropwise. This gradual addition and continuous mixing help to prevent localized high concentrations that can lead to precipitation.

Q4: Are there alternative methods to improve the solubility of this compound in aqueous solutions?

A4: Yes, for cell-based experiments, complexing the lipid with bovine serum albumin (BSA) can enhance its delivery in aqueous media. This involves preparing a BSA-lipid complex, which can then be added to the cell culture.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex the tube until the this compound is completely dissolved. If necessary, brief sonication in a water bath sonicator can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent moisture absorption and solvent evaporation.

Protocol 2: Preparation of a Working Solution in Aqueous Medium for Cell Culture
  • Pre-warm Medium: Pre-warm the desired volume of cell culture medium or aqueous buffer to 37°C.

  • Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve the final desired concentration in the medium. Ensure the final DMSO concentration remains below the tolerance level for your cell line (typically <0.5%).

  • Dilution: While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop by drop.

  • Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Quantitative Data Summary

Solvent Application Solubility/Recommendation Reference
Chloroform:Methanol (2:1, v/v)Analytical (e.g., HPTLC)Good[1]
MethanolAnalytical (e.g., HPLC/MS)Good[1]
Dimethyl Sulfoxide (DMSO)Cell Culture Stock SolutionGood[1]
EthanolCell Culture Stock SolutionSolubleChemFaces
PyridineGeneral Organic SolventSolubleChemFaces
Aqueous Buffers (e.g., PBS)Final Working SolutionPoor (prone to precipitation)General knowledge for lipids

Visualizations

Signaling Pathway of this compound as a Calcium Ionophore

This compound has been shown to exhibit ionophoretic activity for Ca2+ ions.[2] This means it can facilitate the transport of calcium ions across biological membranes, leading to an increase in intracellular calcium concentration. This, in turn, can trigger various downstream signaling events.

SoyacerebrosideII_Calcium_Pathway This compound as a Calcium Ionophore cluster_membrane Cell Membrane Soyacerebroside_II This compound Intracellular_Ca Intracellular Ca²⁺ (Increased) Soyacerebroside_II->Intracellular_Ca Transports across membrane Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Soyacerebroside_II Binds Downstream_Signaling Downstream Signaling (e.g., Enzyme Activation, Gene Expression) Intracellular_Ca->Downstream_Signaling Activates

Caption: Mechanism of this compound as a calcium ionophore.

Experimental Workflow for Preparing this compound Working Solution

The following diagram outlines the recommended workflow for preparing a final working solution of this compound for cell-based experiments to minimize solubility issues.

SoyacerebrosideII_Workflow Workflow for Preparing this compound Working Solution Start Start Weigh Weigh this compound Start->Weigh Dissolve_DMSO Dissolve in DMSO to create stock solution Weigh->Dissolve_DMSO Store Store stock at -20°C Dissolve_DMSO->Store Prewarm_Medium Pre-warm aqueous medium to 37°C Store->Prewarm_Medium Dilute Slowly add stock to pre-warmed medium with gentle mixing Prewarm_Medium->Dilute Final_Solution Final working solution Dilute->Final_Solution End Use immediately in experiment Final_Solution->End

Caption: Recommended experimental workflow for this compound solution preparation.

References

Technical Support Center: Purity Assessment of Soyacerebroside II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Soyacerebroside II. The information is presented in a question-and-answer format to directly address common issues encountered during experimental purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a glycosphingolipid found in soybeans.[1][2] Its purity is crucial for research and drug development applications to ensure that observed biological effects are attributable to the compound itself and not to impurities. Accurate purity assessment is essential for reliable and reproducible experimental results.

Q2: What are the common methods for assessing the purity of this compound?

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample by separating this compound from its impurities.[2]

  • Thin-Layer Chromatography (TLC): A qualitative method used for rapid purity checks and to visualize the presence of impurities.[1][2]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities with different chemical structures.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q3: I am observing peak tailing in my HPLC chromatogram for this compound. What could be the cause and how can I fix it?

Peak tailing is a common issue in HPLC analysis of glycolipids. Several factors can contribute to this problem:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., silanol (B1196071) groups) can cause tailing.

    • Solution: Use a mobile phase with a suitable pH to suppress the ionization of silanol groups. Adding a competitive base to the mobile phase can also help.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column.[4] If the column is contaminated, try flushing it with a strong solvent. If the stationary phase has degraded, the column may need to be replaced.[5][6][7]

Q4: My retention times for this compound are shifting between runs. What should I do?

Retention time variability can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase to remove dissolved air.

  • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[4]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. A good rule of thumb is to flush the column with 10-20 column volumes of the mobile phase.[4]

Thin-Layer Chromatography (TLC)

Q5: I am not getting good separation of this compound from its impurities on my TLC plate. What can I do?

Poor separation in TLC can be addressed by optimizing the mobile phase and stationary phase.

  • Mobile Phase Polarity: The polarity of the solvent system is critical for good separation.

    • Solution: Adjust the ratio of the solvents in your mobile phase. For cerebrosides, a common solvent system is chloroform (B151607):methanol (B129727):water in various ratios.[1][8][9] Experiment with different ratios to achieve optimal separation.

  • Stationary Phase: The type of TLC plate can influence the separation.

    • Solution: High-performance TLC (HPTLC) plates can provide better resolution than standard TLC plates.[1]

  • Visualization: Proper visualization is key to identifying all spots.

    • Solution: Use a visualization reagent that is sensitive to glycolipids, such as orcinol/sulfuric acid, which typically gives a violet spot for cerebrosides.[1][10]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate purity assessment.

  • Dissolution: Dissolve the this compound sample in a suitable solvent. A mixture of chloroform and methanol is often a good choice for cerebrosides.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

  • Concentration: The concentration of the sample should be within the linear range of the detector.

High-Performance Liquid Chromatography (HPLC) Method

While a specific validated method for this compound is not publicly available, a general approach for cerebroside analysis can be adapted.

ParameterRecommendation
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
Detector Evaporative Light Scattering Detector (ELSD) or UV detector at low wavelength (e.g., < 210 nm)
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C

Note: Method development and validation are essential to ensure the accuracy and reliability of the results for your specific instrument and sample.

Thin-Layer Chromatography (TLC) Method
ParameterRecommendation
Stationary Phase Silica gel 60 HPTLC plate
Mobile Phase Chloroform:Methanol:Water (e.g., 65:25:4, v/v/v)[1]
Visualization Orcinol/sulfuric acid spray followed by heating.[1][10]

Data Presentation

Table 1: Typical HPLC Purity Data for a this compound Sample
Peak NumberRetention Time (min)Area (%)Identification
15.21.5Impurity A
28.797.8This compound
310.10.7Impurity B
Table 2: TLC Rf Values for this compound and Potential Impurities
CompoundRf Value
This compound~0.5
Less polar impurity>0.5
More polar impurity<0.5

Note: Rf values are dependent on the specific TLC conditions and should be compared to a standard run on the same plate.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Data Interpretation Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter TLC TLC Analysis Filter->TLC HPLC HPLC Analysis Filter->HPLC MS MS Analysis Filter->MS NMR NMR Analysis Filter->NMR Purity Purity Assessment TLC->Purity HPLC->Purity Structure Structural Confirmation MS->Structure NMR->Structure Structure->Purity

Caption: Experimental workflow for this compound purity assessment.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions Start HPLC Problem Observed PeakTailing Peak Tailing Start->PeakTailing RT_Shift Retention Time Shift Start->RT_Shift Sol1 Check Mobile Phase pH PeakTailing->Sol1 Secondary Interactions? Sol2 Reduce Sample Load PeakTailing->Sol2 Overload? Sol3 Check Column PeakTailing->Sol3 Contamination? PeakFronting Peak Fronting SplitPeaks Split Peaks RT_Shift->Sol1 Inconsistent Prep? Sol4 Check Temperature RT_Shift->Sol4 Fluctuations? Sol5 Ensure Equilibration RT_Shift->Sol5 Insufficient? RT_Drift Retention Time Drift

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Technical Support Center: Soyacerebroside II Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding artifacts encountered during the mass spectrometry analysis of Soyacerebroside II. It is designed for researchers, scientists, and drug development professionals working with glycosphingolipids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometric analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: An unexpected peak at [M+23]⁺ is observed with high intensity, complicating the interpretation of the protonated molecule [M+H]⁺.

  • Question: Why am I seeing a prominent sodium adduct ([M+Na]⁺) in my mass spectrum for this compound?

  • Probable Cause: Sodium ions are ubiquitous in laboratory environments and readily form adducts with polar lipids like cerebrosides during electrospray ionization (ESI).[1] Glassware, solvents, and buffers are common sources of sodium contamination.

  • Solution: To minimize sodium adduct formation, use high-purity solvents and reagents. Rinsing glassware with high-purity water and acid can also help reduce sodium contamination. The addition of a proton source, such as a small amount of formic acid to the mobile phase, can promote the formation of the protonated molecule [M+H]⁺ over sodium adducts.[1]

Issue 2: The signal for the intact this compound molecule is weak, but a strong signal corresponding to the ceramide backbone is present.

  • Question: What is causing the in-source fragmentation of this compound, leading to the loss of the glucose headgroup?

  • Probable Cause: In-source fragmentation is a common artifact in ESI-MS where molecules fragment in the ion source before reaching the mass analyzer.[2][3] This is often caused by high source temperatures or excessive voltage settings (e.g., capillary or cone voltage), which impart too much energy to the analyte ions.[4] For glycosphingolipids, the glycosidic bond is relatively labile and can break, resulting in the neutral loss of the sugar moiety.

  • Solution: To reduce in-source fragmentation, systematically optimize the ESI source parameters. Lower the source temperature and voltages to the minimum levels required for efficient ionization and desolvation. This "softer" ionization approach helps to preserve the intact molecular ion.

Issue 3: The baseline of the mass spectrum is noisy and contains numerous low-intensity, unidentifiable peaks.

  • Question: How can I reduce the chemical noise and background in my this compound analysis?

  • Probable Cause: A noisy baseline can result from several factors, including impure solvents, sample contamination, or suboptimal chromatographic separation that leads to the co-elution of interfering compounds. Phospholipids, which are often abundant in biological extracts, can suppress the ionization of less abundant glycosphingolipids.

  • Solution: Use high-purity, MS-grade solvents and ensure that the sample preparation is thorough to remove interfering substances like salts and detergents. Implementing a robust chromatographic method, such as reversed-phase liquid chromatography, can separate this compound from other lipids and contaminants, thereby improving the signal-to-noise ratio. Regular cleaning and calibration of the mass spectrometer are also crucial for maintaining low background noise.

Issue 4: Retention times are inconsistent across different runs, making peak identification and quantification unreliable.

  • Question: What leads to retention time shifts for this compound in my LC-MS analysis?

  • Probable Cause: Fluctuations in the LC system, such as inconsistent mobile phase composition, temperature variations, or column degradation, can cause retention time drift. Improper column equilibration between injections is also a frequent cause of this issue.

  • Solution: Ensure the LC system is thoroughly equilibrated with the initial mobile phase conditions before each injection. Use a column thermostat to maintain a stable temperature. Regularly check for leaks in the system and filter all solvents to prevent particulate matter from clogging the column.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a type of glycosphingolipid found in soybeans. It consists of a ceramide backbone (a sphingoid base linked to a fatty acid) and a single glucose unit attached via a glycosidic bond. Differentiating isomers of cerebrosides, such as those with glucose versus galactose, is crucial for understanding their biological functions.

Q2: What are the most common adducts observed for this compound in positive ion mode ESI-MS?

In positive ion mode, this compound typically forms a protonated molecule, [M+H]⁺. However, due to the high affinity of the polar head group for alkali metals, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are also very common. In the presence of ammonium (B1175870) salts in the mobile phase, an ammonium adduct [M+NH₄]⁺ may also be observed.

Q3: How can I confirm if a peak is an in-source fragment or a genuinely different lipid species?

Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between in-source fragments and true precursor ions. By isolating the suspected precursor ion and subjecting it to collision-induced dissociation (CID), you can analyze its fragmentation pattern. If the fragmentation pattern of a suspected in-source fragment matches that of the proposed intact molecule, it confirms its origin. Additionally, observing that the chromatographic peak for the fragment perfectly co-elutes with the parent molecule is strong evidence of in-source fragmentation.

Q4: Is it better to analyze this compound in positive or negative ionization mode?

Both positive and negative ionization modes can be used for the analysis of cerebrosides.

  • Positive Ion Mode (ESI+): Generally provides good sensitivity for detecting protonated molecules ([M+H]⁺) and adducts ([M+Na]⁺, [M+K]⁺). Fragmentation in this mode often yields information about the ceramide backbone.

  • Negative Ion Mode (ESI-): Can offer high sensitivity and less background noise. It typically forms deprotonated molecules ([M-H]⁻), and fragmentation can provide structural information about the fatty acyl chain. The optimal mode should be determined experimentally based on the specific instrument and analytical goals.

Quantitative Data Summary

The following table lists the theoretical monoisotopic mass-to-charge ratios (m/z) for a common form of Soyacerebroside (glucosylceramide d18:1/24:0) and its major artifacts observed in positive ion mode mass spectrometry.

Ion / Artifact DescriptionAdduct/LossTheoretical m/z
Intact Molecule [M+H]⁺814.7182
[M+Na]⁺836.6991
[M+K]⁺852.6731
In-Source Fragments [M+H-H₂O]⁺796.7076
[Ceramide+H]⁺ (Loss of Glucose)652.6657
[Ceramide+H-H₂O]⁺634.6551

Experimental Protocols

Recommended Protocol for LC-MS/MS Analysis of this compound

This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.

  • Sample Preparation (Lipid Extraction):

    • Utilize a modified Bligh & Dyer or Folch extraction method to isolate total lipids from the sample matrix.

    • For complex biological samples, a solid-phase extraction (SPE) step using a C8 or C18 cartridge can be employed to enrich for glycosphingolipids and remove interfering compounds like phospholipids.

    • Dry the final lipid extract under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 90:10 methanol:water).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 40% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 300°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Voltage: 30 V (Note: This is a critical parameter to optimize to minimize in-source fragmentation).

    • Acquisition Mode: Full scan MS from m/z 200-1200, followed by data-dependent MS/MS on the top 3 most intense ions.

    • Collision Energy (for MS/MS): Use a collision energy ramp (e.g., 20-40 eV) to generate informative fragment ions.

Visualizations

Artifact_Formation_Pathway Analyte This compound in Solution IonSource Electrospray Ionization (ESI) Analyte->IonSource Introduction IntactIon Intact Ion [M+H]⁺ IonSource->IntactIon Ideal Ionization (Low Energy) AdductIon Adduct Ion [M+Na]⁺ IonSource->AdductIon Contamination (e.g., Na⁺) FragmentIon In-Source Fragment [Ceramide+H]⁺ IonSource->FragmentIon Excess Energy (High Voltage/Temp) MS Mass Analyzer IntactIon->MS AdductIon->MS FragmentIon->MS

Caption: Formation pathways of desired ions and common artifacts during ESI-MS.

Troubleshooting_Workflow Start Unexpected Peak in Spectrum? CheckAdducts Calculate m/z for Common Adducts ([M+Na]⁺, [M+K]⁺) Start->CheckAdducts Yes IsAdduct Is it an Adduct? CheckAdducts->IsAdduct CheckFragments Calculate m/z for Expected Fragments (e.g., Neutral Loss) IsFragment Is it a Fragment? CheckFragments->IsFragment IsAdduct->CheckFragments No OptimizeSolvents Solution: Improve Solvent Purity Use Acidified Mobile Phase IsAdduct->OptimizeSolvents Yes OptimizeSource Solution: Lower Source Voltage & Temperature IsFragment->OptimizeSource Yes InvestigateFurther Investigate as Unknown Contaminant or Metabolite IsFragment->InvestigateFurther No

Caption: A logical workflow for troubleshooting unexpected peaks in a mass spectrum.

References

Technical Support Center: Synthesis of Soyacerebroside II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Soyacerebroside II. The guidance is designed to address specific experimental challenges in a direct question-and-answer format.

Overview of this compound Synthesis

The synthesis of this compound (a glucosylceramide) is a multi-step process involving the assembly of three key components: a phytosphingosine (B30862) backbone, a fatty acid chain, and a glucose moiety.[1] Key challenges in this synthesis include controlling stereochemistry at multiple chiral centers, achieving high yields in the critical glycosylation step, and managing protecting groups through the reaction sequence.[2][3] The final purification of the amphiphilic target molecule also presents a significant hurdle.[4][5]

General Synthetic Workflow

The overall strategy involves the preparation of a protected phytosphingosine acceptor and a protected glucose donor, followed by their coupling, acylation, and final deprotection.

G A Phytosphingosine Backbone Synthesis B Selective Protection of Hydroxyl & Amino Groups A->B D Amide Coupling (Acylation) B->D Phytosphingosine Acceptor C Fatty Acid Activation C->D F Glycosylation Reaction D->F Ceramide Acceptor E Preparation of Glycosyl Donor (Glucose) E->F Glycosyl Donor G Global Deprotection F->G H Purification G->H I This compound H->I

Caption: General workflow for the chemical synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of this compound and related glycosphingolipids.

Section 1: Phytosphingosine Backbone & Acylation

Question 1: My acylation reaction to form the ceramide is low-yielding or incomplete. What are the common causes?

Answer: Incomplete acylation is a frequent issue. Here are several factors to investigate:

  • Reagent Purity: Ensure the phytosphingosine starting material and the fatty acid are pure. Trace impurities can interfere with the reaction.

  • Activation of Fatty Acid: The carboxylic acid of the fatty acyl chain must be activated for efficient amide bond formation. If you are using coupling reagents like TBTU/HOBt, ensure they are fresh and anhydrous. In the absence of a base like triethylamine (B128534), racemization of the chiral center can be minimized.

  • Steric Hindrance: The phytosphingosine backbone is sterically demanding. Ensure the reaction temperature and time are optimized. For highly hindered substrates, more powerful coupling agents may be necessary.

  • Solvent Choice: The reaction should be conducted in an appropriate anhydrous solvent, such as DMF or dichloromethane, that can fully dissolve the reactants.

Question 2: I am observing side products during the preparation of the phytosphingosine backbone. How can I minimize them?

Answer: The synthesis of the phytosphingosine backbone is complex due to its multiple chiral centers. Side product formation often arises from:

  • Lack of Stereocontrol: Ensure that the stereoselective steps, such as asymmetric epoxidation or dihydroxylation, are performed under strictly controlled conditions (temperature, catalyst loading).

  • Protecting Group Strategy: Incompatible protecting groups can lead to undesired reactions. An orthogonal protecting group strategy is crucial, where each group can be removed without affecting the others. For example, using a Boc-protected amine and silyl (B83357) ethers for hydroxyl groups allows for selective deprotection.

  • Reagent Stoichiometry: Incorrect stoichiometry can lead to side reactions. Use precise molar ratios of reagents, especially in catalytic steps.

Section 2: The Glycosylation Reaction

The formation of the β-glycosidic bond is often the most challenging step in the synthesis.

Question 3: My glycosylation reaction has a very low yield. Where should I start troubleshooting?

Answer: Low glycosylation yields are common. A systematic approach is needed to diagnose the problem. The following decision tree can guide your troubleshooting process.

G start_node Low / No Product in Glycosylation Reaction A Check Starting Materials: Donor & Acceptor Purity (NMR, MS) start_node->A B Verify Reaction Conditions: Anhydrous Solvent? Inert Atmosphere? start_node->B C Evaluate Promoter / Activator: Is it fresh and active? start_node->C D Assess Reaction Temperature: Is it optimal for activation? start_node->D check_node check_node action_node action_node Sol_A Action: Repurify starting materials. Dry thoroughly. A->Sol_A Impure? Sol_B Action: Use freshly distilled solvents. Ensure proper inert gas (Ar/N2) setup. B->Sol_B Suboptimal? Sol_C Action: Use a new batch of promoter. Consider a different activator (e.g., TMSOTf, BF3·OEt2). C->Sol_C Inactive? Sol_D Action: Screen temperatures. Low temps may require longer reaction times. D->Sol_D Incorrect?

Caption: Troubleshooting decision tree for a failed glycosylation reaction.

Question 4: I am getting a mixture of α- and β-anomers. How can I improve the stereoselectivity for the desired β-glycoside?

Answer: Controlling the stereochemistry at the anomeric center is critical. The formation of a β-glycosidic linkage is typically achieved by using a "neighboring group participation" strategy.

  • Participating Protecting Group: Place a participating protecting group, such as an acetyl (Ac) or benzoyl (Bz) group, at the C2 position of the glucose donor. This group forms a cyclic oxonium ion intermediate that shields the α-face of the molecule, directing the incoming nucleophile (the phytosphingosine acceptor) to attack from the β-face.

  • Solvent Choice: The choice of solvent can influence the anomeric ratio. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the β-anomer.

  • Promoter/Activator: Different Lewis acids or promoters can affect the stereochemical outcome. It may be necessary to screen several activators.

Glycosyl Donor Protecting Group (C2)Typical OutcomeRationale
Acetyl (Ac), Benzoyl (Bz)Predominantly β-anomerNeighboring group participation shields the α-face.
Benzyl (Bn), Silyl (e.g., TBS)Mixture of α and βNon-participating groups; outcome depends on other factors (solvent, temperature).

Question 5: What is a reliable experimental protocol for the glycosylation step?

Answer: The Schmidt Trichloracetimidate method is a widely used and robust protocol for glycosylation. Below is a general procedure.

Experimental Protocol: Schmidt Glycosylation

Objective: To form a β-glycosidic linkage between a glycosyl donor and a phytosphingosine-based acceptor.

Materials:

Methodology:

  • Preparation of the Glycosyl Donor (Trichloroacetimidate): a. De-acetylate per-O-acetylated glucose at the anomeric position using benzylamine to yield the free hemiacetal. b. Treat the hemiacetal with a catalytic amount of a strong base (e.g., NaH, DBU) and an excess of trichloroacetonitrile in anhydrous DCM. c. Monitor the reaction by TLC until the starting material is consumed. d. Purify the resulting trichloroacetimidate (B1259523) donor by flash column chromatography.

  • Glycosylation Reaction: a. Dissolve the protected phytosphingosine acceptor (1.0 eq) and the glycosyl donor (1.2-1.5 eq) in anhydrous DCM under an argon atmosphere. b. Add freshly activated powdered 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes. c. Cool the reaction mixture to the desired temperature (e.g., -40 °C or 0 °C). d. Add a catalytic amount of TMSOTf (0.1-0.2 eq) dropwise. e. Stir the reaction at this temperature and monitor its progress by TLC. f. Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated sodium bicarbonate solution.

  • Workup and Purification: a. Filter the reaction mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM. b. Combine the filtrates and wash with saturated sodium bicarbonate solution and then brine. c. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired β-glycoside.

Section 3: Deprotection and Purification

Question 6: My final product decomposes during the deprotection step. What can I do?

Answer: Global deprotection requires harsh conditions that can sometimes lead to product degradation, such as cleavage of the glycosidic bond or migration of acyl chains.

  • Milder Conditions: If you are using strong acidic or basic conditions, consider milder alternatives. For example, if removing silyl ethers with harsh fluoride (B91410) sources (TBAF), degradation is possible. Milder reagents like HF-Pyridine might be better. For ester groups (acetyl, benzoyl), Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) is highly efficient and mild.

  • Order of Deprotection: Carefully plan the order of deprotection if you are not removing all groups at once. The glycosidic bond is often sensitive to strong acid. It may be beneficial to remove acid-labile groups first under carefully controlled conditions before proceeding to base-labile deprotection.

  • Degas Solvents: Ensure that solvents used in reactions involving sensitive functional groups are properly degassed to remove oxygen, which can cause unwanted side reactions.

Question 7: The purification of the final this compound product is challenging, with low recovery from silica gel chromatography. What are some alternative methods?

Answer: The amphiphilic nature of this compound makes it prone to irreversible adsorption on silica gel and poor peak shape during chromatography.

  • Alternative Stationary Phases: Consider using reversed-phase chromatography (C18 silica) with a methanol/water or acetonitrile/water gradient. This is often more suitable for amphiphilic molecules.

  • Column Additives: When using normal-phase silica gel, adding a small amount of a polar modifier like triethylamine or acetic acid to the eluent can improve peak shape and recovery by masking active sites on the silica.

  • Specialized Chromatography: Techniques like Sephadex LH-20 gel column chromatography can be effective for purifying glycolipids.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material without the recovery losses associated with chromatography.

Purification MethodAdvantagesDisadvantagesSuitable for this compound?
Normal-Phase Silica Gel Widely available, good for less polar intermediates.Irreversible adsorption, low recovery for final product.Challenging for final product; better for protected intermediates.
Reversed-Phase (C18) Excellent for amphiphilic molecules, good recovery.May require method development to find optimal solvent system.Highly Recommended.
Sephadex LH-20 Good for separating lipids based on size and polarity.Can have lower resolution than HPLC.Recommended for initial cleanup or fractionation.
Recrystallization Can yield very high purity material, scalable.Finding a suitable solvent can be difficult.Feasible if a suitable solvent system is identified.

References

Preventing degradation of Soyacerebroside II during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Soyacerebroside II during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a glycosphingolipid found in soybeans. Its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of interfering byproducts.

Q2: What are the main factors that can cause this compound to degrade?

A2: The primary factors contributing to the degradation of this compound are exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, oxidizing agents, and ultraviolet (UV) light.

Q3: How can I detect if my this compound has degraded?

A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Mass Spectrometry (MS). These methods can separate and identify the intact this compound from its degradation products. A change in the physical appearance of the sample, such as discoloration, may also indicate degradation.

Q4: What are the best practices for storing this compound?

A4: this compound should be stored as a solid or in a suitable organic solvent at low temperatures, preferably at -20°C or -80°C, in a tightly sealed container to protect it from air and light. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound due to improper handling or storage.1. Verify the storage conditions of your this compound stock. 2. Prepare fresh working solutions for each experiment. 3. Avoid repeated freeze-thaw cycles. 4. Analyze the integrity of your sample using HPLC or HPTLC.
Appearance of unexpected peaks in my chromatogram. Sample degradation has occurred, leading to the formation of byproducts.1. Identify the degradation pathway (hydrolysis, oxidation, etc.) based on the experimental conditions. 2. Optimize your experimental protocol to minimize exposure to degradative factors (see Data Presentation tables below). 3. Use a stability-indicating analytical method to monitor the purity of your sample over time.
Inconsistent results between experiments. Variable degradation of this compound across different experimental runs.1. Standardize all experimental parameters, including incubation times, temperatures, and pH of buffers. 2. Use fresh, high-quality solvents and reagents. 3. Protect your samples from light, especially if working with photosensitive reagents.

Data Presentation

While specific quantitative kinetic data for this compound degradation is not extensively available in public literature, the following tables summarize the qualitative effects of various experimental conditions on the stability of cerebrosides in general. This information is based on the known chemical properties of glycosphingolipids.

Table 1: Effect of pH on this compound Stability

pH Range Condition Potential Degradation Pathway Stability Concern
< 4AcidicHydrolysis of the glycosidic bondHigh
4 - 6Mildly AcidicGenerally stableLow
6 - 8NeutralGenerally stableLow
> 8AlkalineHydrolysis of the amide bond, β-eliminationModerate to High

Table 2: Effect of Temperature on this compound Stability

Temperature Range Condition Potential Degradation Pathway Stability Concern
-80°C to -20°CFrozen StorageMinimal degradationVery Low
4°CRefrigerated StorageSlow degradation over long periodsLow
Room Temperature (~25°C)Short-term HandlingIncreased rate of hydrolysis and oxidationModerate
> 40°CElevated TemperatureAccelerated degradation of all typesHigh

Table 3: Effect of Other Factors on this compound Stability

Factor Condition Potential Degradation Pathway Stability Concern
Light Exposure to UV or prolonged ambient lightPhotodegradation (Norrish Type-I reaction)Moderate to High
Oxygen/Air Exposure to atmosphereOxidation of the sphingosine (B13886) double bondModerate
Oxidizing Agents e.g., H₂O₂, ozoneCleavage of the sphingosine double bondHigh
Solvents Protic vs. AproticProtic solvents may facilitate hydrolysisSolvent-dependent

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Receiving and Initial Storage: Upon receipt, store the lyophilized powder or solid form of this compound at -20°C or -80°C in a desiccator.

  • Preparation of Stock Solution:

    • Allow the container to warm to room temperature before opening to prevent condensation.

    • Dissolve this compound in a suitable organic solvent such as chloroform, methanol (B129727), or a mixture of chloroform:methanol (2:1, v/v).[1]

    • For aqueous experiments, a co-solvent like DMSO or ethanol (B145695) may be necessary. Prepare the most concentrated stock possible in the organic solvent before diluting into the aqueous buffer.

  • Aliquoting and Storage of Stock Solution:

    • Aliquot the stock solution into small, single-use volumes in amber glass vials to minimize exposure to light and air.

    • Flush the vials with an inert gas (argon or nitrogen) before sealing.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature just before use.

    • Dilute to the final desired concentration in the experimental buffer.

    • Use the working solution immediately and discard any unused portion. Avoid storing aqueous solutions of this compound for extended periods.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water. The addition of a small amount of a modifier like formic acid may improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Column Temperature: 30-40°C.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis:

    • Inject the stressed samples and an unstressed control sample into the HPLC system.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Mandatory Visualization

soyacerebroside_degradation_pathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation O2, H2O2, O3 Photodegradation Photodegradation This compound->Photodegradation UV Light Ceramide + Sugar Ceramide + Sugar Hydrolysis->Ceramide + Sugar Oxidized Products Oxidized Products Oxidation->Oxidized Products Photodegradation Fragments Photodegradation Fragments Photodegradation->Photodegradation Fragments

Caption: Major degradation pathways of this compound.

experimental_workflow start Start: this compound Sample prep Prepare Solutions in Appropriate Solvent start->prep stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress control Unstressed Control prep->control analysis Analyze by Stability-Indicating HPLC stress->analysis control->analysis data Compare Chromatograms: - Peak Area of Parent Compound - Appearance of Degradation Peaks analysis->data end End: Assess Stability data->end

Caption: Workflow for assessing this compound stability.

References

Contamination issues in Soyacerebroside II samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Soyacerebroside II.

Troubleshooting Guides

Issue 1: Unexpected or Poor Peak Resolution in HPLC Analysis

Q1: My HPLC chromatogram for this compound shows broad peaks, peak tailing, or poor separation from other components. What are the likely causes and solutions?

A: Poor peak shape and resolution in HPLC analysis of this compound can stem from several factors related to the sample, mobile phase, or the HPLC system itself.

Potential Causes and Troubleshooting Steps:

  • Sample-Related Issues:

    • Contaminants: The presence of impurities can interfere with the separation. Phthalate (B1215562) esters from plasticware or residual solvents from the extraction process are common culprits in natural product extracts[1].

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

  • Mobile Phase Issues:

    • Incorrect Composition or pH: The polarity and pH of the mobile phase are critical for good separation of cerebrosides.

    • Degassing Problems: Dissolved gases in the mobile phase can form bubbles in the system, leading to baseline noise and inconsistent retention times.

  • Column and System Issues:

    • Column Contamination: Buildup of strongly retained compounds from previous injections can affect column performance.

    • Column Degradation: Loss of stationary phase or creation of voids in the column bed can lead to poor peak shape.

    • System Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, affecting retention times and peak shape.

Troubleshooting Workflow for Poor HPLC Resolution:

hplc_troubleshooting start Poor Peak Resolution check_sample 1. Check Sample - Prepare fresh sample - Filter the sample - Reduce concentration start->check_sample check_mobile_phase 2. Check Mobile Phase - Prepare fresh mobile phase - Ensure proper degassing - Verify pH and composition check_sample->check_mobile_phase If no improvement end Resolution Improved check_sample->end If improved check_system 3. Check HPLC System - Perform system pressure test - Check for leaks - Inspect column check_mobile_phase->check_system If no improvement check_mobile_phase->end If improved flush_column 4. Flush Column - Use a strong solvent to  remove contaminants check_system->flush_column If system is ok replace_column 5. Replace Column - If flushing fails, install  a new column flush_column->replace_column If no improvement flush_column->end If improved replace_column->end

Caption: A stepwise workflow for troubleshooting poor HPLC peak resolution.

Issue 2: Inaccurate Quantification of this compound

Q2: I am observing high variability in the quantitative results for this compound. What could be causing this inaccuracy?

A: Inaccurate quantification can be a significant issue, especially when using detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), which are common for lipid analysis.

Potential Causes and Troubleshooting Steps:

  • Non-Linear Detector Response: CAD and ELSD often have a non-linear response. A multi-point calibration curve is essential for accurate quantification.

  • Contaminants Co-eluting with the Analyte: Impurities that have similar retention times to this compound will contribute to the peak area and lead to overestimation.

  • Sample Degradation: this compound, like other sphingolipids, can be susceptible to degradation under harsh conditions (e.g., extreme pH, high temperatures), leading to lower than expected concentrations[2][3].

  • Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps can introduce significant errors.

Data Presentation: HPLC-CAD Method Validation Parameters for Glycosphingolipids

The following table summarizes typical validation parameters for the quantification of glycosphingolipids using HPLC-CAD, which can serve as a benchmark for your method.

ParameterTypical ValueReference
Linearity (R²)> 0.995[4]
Precision (RSD%)< 10%[4]
Intermediate Precision (RSD%)< 10%[4]
Accuracy (Recovery %)95 - 110%[4]
Limit of Quantification (LOQ)Analyte-dependent[5]
Limit of Detection (LOD)Analyte-dependent[5]

Frequently Asked Questions (FAQs)

Q3: What are the common contaminants I should be aware of in my this compound samples?

A: this compound is a natural product, and as such, it can contain a variety of impurities from the source material and the extraction process. Common contaminants include:

  • Other Lipids: Other classes of lipids from soybeans, such as glycerophospholipids and other sphingolipids, may be present.

  • Phthalates and Plasticizers: These can leach from plastic containers and tubing during extraction and storage[1].

  • Solvent Residues: Remnants of solvents used in the extraction and purification process, such as hexane, ethanol, and chloroform (B151607), can be present.

  • Degradation Products: Hydrolysis or oxidation of this compound can lead to the formation of related compounds.

Data Presentation: Common Contaminants in Soy-Derived Extracts

This table provides an overview of common contaminants that may be found in soy-derived natural product extracts.

Contaminant ClassExamplesPotential Source
Phthalates Di(2-ethylhexyl) phthalate (DEHP)Plasticware, tubing
Solvent Stabilizers Butylated hydroxytoluene (BHT)Solvents like diethyl ether
Other Lipids Phosphatidylcholines, CeramidesSoybean matrix
Fatty Acids Palmitic acid, Stearic acidDegradation or co-extraction
Isoflavones Genistein, DaidzeinSoybean matrix

Q4: My this compound sample appears to be degrading over time. How can I improve its stability?

A: The stability of this compound can be influenced by storage conditions and handling. To minimize degradation:

  • Storage: Store lyophilized powder at -20°C or lower. For solutions, store in airtight vials at -20°C or -80°C in a non-protic solvent like DMSO. Avoid repeated freeze-thaw cycles.

  • pH: Avoid exposure to strong acids or bases, as these can catalyze the hydrolysis of the glycosidic bond or the amide linkage.

  • Oxidation: Protect from excessive exposure to air and light to prevent oxidation of the unsaturated fatty acid chains.

Q5: I suspect my sample is impure. What is a good starting point for purification?

A: Silica (B1680970) gel column chromatography is a common and effective method for purifying cerebrosides. A typical procedure involves:

  • Dissolving the crude this compound in a minimal amount of a non-polar solvent like chloroform.

  • Loading the solution onto a silica gel column.

  • Eluting with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (B129727).

  • Collecting fractions and analyzing them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is adapted for the analysis of cerebrosides using HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Column: A silica-based normal-phase column (e.g., Diol or Silica, 150 x 3.2 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient elution is often employed. For example:

      • Mobile Phase A: Hexane/Tetrahydrofuran (99:1, v/v)

      • Mobile Phase B: Methanol/Methyl tert-butyl ether (75:25, v/v)

    • Gradient Program: A linear gradient from a low to high percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 10-20 µL.

  • Detector Settings (CAD/ELSD):

    • Nebulizer Temperature: 30-40°C.

    • Evaporation Temperature (Drift Tube): 50-60°C.

    • Gas Flow Rate (Nitrogen): 1.0 - 1.5 L/min.

  • Quantification:

    • Prepare a series of standard solutions of a known cerebroside reference standard at different concentrations.

    • Generate a calibration curve by plotting the peak area versus the concentration. A power function or quadratic fit is often necessary for CAD and ELSD data.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Mass Spectrometry (MS) Analysis of this compound

This protocol outlines a general approach for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium (B1175870) hydroxide (B78521) for negative ion mode to enhance ionization.

  • MS Parameters:

    • Ionization Mode: Positive ESI is common for observing protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ and [M+K]⁺.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (Nitrogen) Flow: 5-10 L/min.

    • Drying Gas Temperature: 250-350°C.

    • Nebulizer Pressure: 20-40 psi.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound and its potential adducts (e.g., m/z 100-1500).

  • Tandem MS (MS/MS) for Structural Confirmation:

    • Select the precursor ion corresponding to this compound (e.g., [M+H]⁺).

    • Apply collision-induced dissociation (CID) to fragment the precursor ion.

    • Analyze the resulting product ions. Typical fragmentation patterns for cerebrosides include the loss of the sugar moiety and fragmentation of the fatty acid and sphingoid base chains[6].

Protocol 3: NMR Spectroscopy for Structural Elucidation of this compound

This protocol provides a general framework for acquiring NMR spectra for the structural analysis of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture like CDCl₃:CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms and their chemical environments.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the sugar, fatty acid, and sphingoid base moieties.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the different structural components (sugar, fatty acid, sphingoid base).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry, such as the anomeric configuration of the sugar.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign the signals by comparing the chemical shifts and coupling patterns with literature values for similar cerebroside structures and by analyzing the correlations in the 2D spectra.

Signaling Pathway

Soya-cerebroside II and its Role in Inflammatory Signaling

Recent studies have shown that soya-cerebroside can modulate inflammatory responses. One of the key mechanisms is through the inhibition of the ERK, NF-κB, and AP-1 signaling pathways, which are crucial regulators of pro-inflammatory cytokine production.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, IL-1R) Ras Ras Receptor->Ras IKK IKK Receptor->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc AP1_nuc AP-1 AP1->AP1_nuc SoyaCerebroside Soya-cerebroside II SoyaCerebroside->ERK SoyaCerebroside->NFkB SoyaCerebroside->AP1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) NFkB_nuc->Cytokines transcription AP1_nuc->Cytokines transcription

Caption: Soya-cerebroside II inhibits the production of pro-inflammatory cytokines by targeting the ERK, NF-κB, and AP-1 signaling pathways.

References

Technical Support Center: Enhancing Chromatographic Resolution of Soyacerebroside II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the resolution of Soyacerebroside II in chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high resolution for this compound in chromatography?

A1: The primary challenges stem from the structural similarity of this compound to other lipids present in soy extracts. These include the presence of isomers and other structurally related cerebrosides, which have very similar physicochemical properties, leading to co-elution and poor separation on standard chromatographic columns.

Q2: Which chromatographic techniques are most suitable for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques for the separation and quantification of cerebrosides like this compound. Normal-Phase HPLC (NP-HPLC) is often preferred for separating these polar lipids.

Q3: What type of HPLC column is recommended for this compound separation?

A3: For Normal-Phase HPLC, columns with polar stationary phases such as silica (B1680970), diol, or amino-bonded phases are effective.[1] These columns provide good selectivity for polar analytes like cerebrosides. While C18 columns are widely used in reversed-phase chromatography, they may not provide optimal resolution for cerebroside isomers without significant method optimization.

Q4: How does the choice of mobile phase affect the resolution of this compound?

A4: The mobile phase composition is a critical factor in achieving good resolution. In Normal-Phase HPLC, a non-polar mobile phase with a small amount of a polar modifier is used. The type and concentration of the polar modifier can be adjusted to fine-tune the retention and separation of this compound from other components.

Q5: What detection methods are suitable for this compound?

A5: Evaporative Light Scattering Detection (ELSD) is a common choice for detecting cerebrosides as they lack a strong UV chromophore. Mass Spectrometry (MS) can also be coupled with HPLC for both quantification and structural elucidation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses frequent problems encountered during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Overlap Inappropriate stationary phase.For NP-HPLC, consider using a diol or amino-bonded column for alternative selectivity compared to a standard silica column.
Suboptimal mobile phase composition.In NP-HPLC, carefully adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). A shallower gradient or isocratic elution with a lower percentage of the polar modifier can increase retention and improve separation.
High flow rate.Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can enhance resolution.
Inappropriate column temperature.Optimize the column temperature. Sometimes, a lower temperature can increase interactions with the stationary phase and improve separation.
Peak Tailing Secondary interactions with the stationary phase (e.g., active silanol (B1196071) groups).Use a high-quality, well-end-capped column. The addition of a small amount of a modifier like an acid or a base to the mobile phase can help to suppress silanol interactions.
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is too strong.Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
Column bed collapse.This may indicate the end of the column's life. Replace the column.
Fluctuating Retention Times Inconsistent mobile phase preparation.Prepare mobile phases accurately and consistently. Premixing solvents can improve reproducibility.
Temperature fluctuations.Use a column oven to maintain a constant and stable temperature.
Insufficient column equilibration.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Ghost Peaks Carryover from previous injections.Implement a robust needle wash protocol in the autosampler method and run blank injections between samples.
Contaminated mobile phase or sample.Use high-purity HPLC-grade solvents and filter all mobile phases and samples before use.

Experimental Protocols

Protocol 1: Normal-Phase HPLC-ELSD for Quantification of Soy Glucosylceramides

This protocol is adapted from a method for the quantification of glucosylceramides in soybeans and is suitable as a starting point for this compound analysis.[2]

1. Sample Preparation:

  • Extract total lipids from soybean material using a suitable solvent system (e.g., chloroform:methanol).

  • Fractionate the total lipid extract using solid-phase extraction (SPE) to isolate the glycolipid fraction containing this compound.

  • Evaporate the solvent from the glycolipid fraction under a stream of nitrogen and reconstitute in the initial mobile phase.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: Normal-phase silica or diol column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Hexane/Tetrahydrofuran (99:1, v/v)[2]

  • Mobile Phase B: Methanol/Methyl tert-butyl ether (75:25, v/v)[2]

  • Gradient Program: A linear gradient can be optimized. A starting point could be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate: 1.5 L/min (Nitrogen)

3. Quantification:

  • Prepare a calibration curve using a purified this compound standard of known concentrations.

  • Plot the peak area from the ELSD against the concentration of the standard.

  • Quantify this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for Cerebroside Analysis

This protocol provides a general framework for the HPTLC analysis of cerebrosides.

1. Sample and Standard Preparation:

  • Prepare extracts and standards in a suitable solvent like chloroform:methanol (2:1, v/v).

2. HPTLC System and Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase (Developing Solvent): A common mobile phase for cerebrosides is a mixture of chloroform, methanol, and water in various ratios (e.g., 65:25:4, v/v/v). The optimal ratio may require some experimentation.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Derivatization: For visualization, spray the plate with a suitable reagent such as a primuline (B81338) solution or an anisaldehyde-sulfuric acid reagent and heat.

  • Densitometric Analysis: Scan the plate using a TLC scanner at an appropriate wavelength for quantification.

Quantitative Data

The following tables provide representative data that can be expected when analyzing soy cerebrosides. Actual values may vary depending on the specific experimental conditions.

Table 1: HPLC Retention Times for Soy Lipids under Normal-Phase Conditions

Compound Typical Retention Time (min)
Sterol Esters3-5
Triacylglycerols5-8
Free Fatty Acids8-10
Sterols10-12
This compound 15-20
Phospholipids>20

Table 2: HPTLC Rf Values for Cerebrosides

Compound Mobile Phase System Typical Rf Value
This compound Chloroform:Methanol:Water (65:25:4)0.4 - 0.5
CholesterolChloroform:Methanol:Water (65:25:4)>0.9
PhosphatidylcholineChloroform:Methanol:Water (65:25:4)0.1 - 0.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis soybean Soybean Material lipid_extraction Total Lipid Extraction soybean->lipid_extraction spe Solid-Phase Extraction (SPE) lipid_extraction->spe glycolipid_fraction Glycolipid Fraction (contains this compound) spe->glycolipid_fraction reconstitution Reconstitution in Mobile Phase glycolipid_fraction->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection np_column Normal-Phase Column (Silica/Diol) hplc_injection->np_column separation Chromatographic Separation np_column->separation elsd_detection ELSD Detection separation->elsd_detection chromatogram Chromatogram Generation elsd_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification final_result Final Result (Concentration of this compound) quantification->final_result

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Resolution Observed check_mobile_phase Is Mobile Phase Composition Optimal? start->check_mobile_phase adjust_mp Adjust Polar Modifier Concentration or Gradient Slope check_mobile_phase->adjust_mp No check_column Is the Stationary Phase Appropriate? check_mobile_phase->check_column Yes adjust_mp->check_column change_column Try a Column with Different Selectivity (e.g., Diol, Amino) check_column->change_column No check_flow_rate Is the Flow Rate Too High? check_column->check_flow_rate Yes change_column->check_flow_rate reduce_flow_rate Decrease Flow Rate check_flow_rate->reduce_flow_rate Yes check_temperature Is Column Temperature Optimized? check_flow_rate->check_temperature No reduce_flow_rate->check_temperature adjust_temp Adjust Column Temperature check_temperature->adjust_temp No good_resolution Resolution Improved check_temperature->good_resolution Yes adjust_temp->good_resolution

Caption: Logical workflow for troubleshooting poor resolution.

References

Validation & Comparative

A Comparative Analysis of Soyacerebroside II and Other Glycosphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Soyacerebroside II with other notable glycosphingolipids, focusing on their differential effects on neuritogenesis, cytotoxicity, and underlying signaling pathways. The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.

Neuritogenic and Neurotrophic Properties

Glycosphingolipids are integral components of neuronal membranes and play crucial roles in the development and function of the nervous system. Their ability to promote neurite outgrowth (neuritogenesis) and support neuron survival (neurotrophic effects) is of significant interest in the context of neurodegenerative diseases and nerve regeneration.

Comparative Data on Neuritogenic Activity

While direct comparative studies quantifying the neuritogenic potential of this compound against other glycosphingolipids are limited, existing research on individual compounds allows for a qualitative comparison.

GlycosphingolipidNeuritogenic ActivityCell Models UsedKey Findings
This compound Not extensively studied for direct neuritogenic activity.-Primarily investigated for its anti-inflammatory and ionophoretic properties.
Ganglioside GM1 Potent neuritogenic and neurotrophic agent.[1][2]Neuro-2A cells, PC12 cells, primary neurons.[2]Promotes neurite outgrowth and enhances neuronal survival.[1][2]
Other Gangliosides Most gangliosides tested show high neuritogenic activity.Neuro-2A murine neuroblastoma.Activity is retained after purification to remove peptide contaminants.
Mushroom-derived Cerebrosides (Termitomycesphins) Neuritogenic activity is dependent on hydroxylation of the long-chain base.PC12 cells.Specific structural features are crucial for inducing neuronal differentiation.

Discussion:

Gangliosides, particularly GM1, are well-established as potent inducers of neurite outgrowth and neuronal differentiation. Studies have shown that a variety of gangliosides exhibit this activity in different neuronal cell models. In contrast, the direct neuritogenic effects of this compound have not been a primary focus of research. However, studies on other plant- and fungus-derived cerebrosides suggest that specific structural moieties, such as the degree of hydroxylation on the sphingoid base, can confer neuritogenic properties. This indicates that while this compound's primary reported bioactivities lie elsewhere, its potential in neuronal differentiation warrants further investigation, possibly through structural modification.

Cytotoxicity Profile

The cytotoxic effects of glycosphingolipids are of interest for their potential therapeutic applications, particularly in oncology.

Comparative Data on Cytotoxicity

GlycosphingolipidCytotoxic ActivityCell Lines TestedKey Findings
This compound Data not available.--
Other Plant-derived Cerebrosides Some plant extracts containing cerebrosides show cytotoxicity against cancer cell lines.Various cancer cell lines.Activity is often attributed to the crude extract rather than the isolated cerebroside.
Gangliosides (e.g., GD2) Can be targets for antibody-based cancer therapy.Neuroblastoma cells.Anti-GD2 antibodies induce cytotoxicity in neuroblastoma cells expressing this ganglioside.
Hexanedione Derivatives (for comparison) Show selective toxicity towards neuroblastoma cells.SH-SY5Y, MCF7, HepG2, CaCo-2.3,4-hexanedione was more potent in inducing apoptosis in SH-SY5Y cells than the 2,3-isomer.

Discussion:

Currently, there is a lack of specific data on the cytotoxicity of purified this compound. While some studies report cytotoxic effects of plant extracts containing cerebrosides, it is often difficult to attribute this activity to a single compound. In contrast, certain gangliosides, such as GD2, are well-known tumor-associated antigens, and targeting them with monoclonal antibodies is a therapeutic strategy in neuroblastoma. The differential cytotoxicity of various compounds on neuroblastoma cell lines like SH-SY5Y highlights the importance of specific molecular structures in inducing cell death.

Modulation of Signaling Pathways

Glycosphingolipids can modulate various intracellular signaling pathways, influencing cellular processes like inflammation, proliferation, and survival.

Anti-inflammatory Signaling

This compound has been shown to exert significant anti-inflammatory effects.

  • Mechanism: It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in human rheumatoid arthritis synovial fibroblasts. This anti-inflammatory action is mediated through the suppression of the ERK, NF-κB, and AP-1 signaling pathways .

  • Functional Outcome: this compound also suppresses monocyte migration, a key process in inflammatory responses, and prevents cartilage degradation in inflammatory animal models.

Ganglioside GM1 also exhibits immunomodulatory properties, particularly in the context of neuroinflammation.

  • Mechanism: GM1 can decrease inflammatory responses in microglia. It has been shown to protect against LPS-induced neuroinflammation by inhibiting the activation of Akt, TAK1, and NADPH oxidase in microglial cells.

  • Comparative Aspect: While both this compound and GM1 show anti-inflammatory potential, their primary targets and reported mechanisms differ. This compound's effects have been well-documented in a model of rheumatoid arthritis, targeting key inflammatory transcription factors. GM1's anti-inflammatory role is more characterized in the central nervous system, modulating microglial activation. A study on different gangliosides revealed that while GM1, GD3, GD1a, GD1b, and GT1b had anti-inflammatory effects on microglia, GM3 and GQ1b displayed pro-inflammatory activity.

Signaling Pathway Diagram: Anti-inflammatory Action of this compound

Soyacerebroside_Anti_inflammatory_Pathway cluster_downstream Downstream Signaling LPS LPS/IL-1β TLR4 TLR4/IL-1R LPS->TLR4 ERK ERK TLR4->ERK NFkB NF-κB TLR4->NFkB AP1 AP-1 TLR4->AP1 Soyacerebroside This compound Soyacerebroside->ERK Soyacerebroside->NFkB Soyacerebroside->AP1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) ERK->Cytokines NFkB->Cytokines AP1->Cytokines

Caption: this compound inhibits pro-inflammatory cytokine production by suppressing the ERK, NF-κB, and AP-1 signaling pathways.

Neuritogenesis-related Signaling

The MAPK/ERK pathway is a key signaling cascade involved in neuronal differentiation and neurite outgrowth.

  • Gangliosides: The neuritogenic effects of gangliosides are often linked to the modulation of receptor tyrosine kinases (RTKs) and subsequent activation of the MAPK/ERK pathway.

  • This compound: While not directly shown to promote neuritogenesis, its inhibitory effect on ERK in an inflammatory context suggests it can modulate this pathway. The specific outcomes of this modulation in neuronal cells (inhibition versus activation) would likely depend on the cellular context and the presence of other signaling molecules.

Signaling Pathway Diagram: General Role of MAPK/ERK in Neuritogenesis

MAPK_ERK_Neuritogenesis cluster_cascade MAPK/ERK Cascade GrowthFactor Growth Factors/ Neuritogenic Stimuli Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Neurite Outgrowth) Nucleus->Transcription

Caption: The MAPK/ERK signaling pathway is a central regulator of neurite outgrowth in response to external stimuli.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Neurite Outgrowth Assay using SH-SY5Y Cells

This protocol is adapted for assessing the neuritogenic potential of glycosphingolipids on the human neuroblastoma cell line SH-SY5Y.

Workflow Diagram: Neuritogenesis Assay

Neuritogenesis_Workflow Start Start Differentiate Differentiate SH-SY5Y cells (e.g., with retinoic acid) Start->Differentiate Plate Plate differentiated cells in 96-well plates Differentiate->Plate Treat Treat with Glycosphingolipids (e.g., this compound, GM1) Plate->Treat Incubate Incubate for 24-72 hours Treat->Incubate Fix_Stain Fix and Stain (e.g., with β-III tubulin antibody) Incubate->Fix_Stain Image Image Acquisition (High-content imaging) Fix_Stain->Image Analyze Image Analysis (Quantify neurite length and branching) Image->Analyze End End Analyze->End

Caption: Workflow for assessing neurite outgrowth in differentiated SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

  • Differentiation medium (e.g., low serum medium containing retinoic acid)

  • 96-well cell culture plates (collagen-coated)

  • Glycosphingolipid stock solutions (this compound, GM1, etc.)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in standard growth medium. To induce a neuronal phenotype, differentiate the cells by incubating in a low-serum medium containing a differentiating agent like retinoic acid (e.g., 10 µM) for 3-5 days.

  • Plating: Gently detach the differentiated cells and seed them into collagen-coated 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of the test glycosphingolipids in the differentiation medium. Replace the medium in the wells with the medium containing the test compounds. Include appropriate positive (e.g., a known neuritogenic factor) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 24 to 72 hours to allow for neurite outgrowth.

  • Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature in the dark.

    • Wash with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to quantify neurite length, number of neurites, and branching points per cell.

MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effects of glycosphingolipids on a relevant cell line, such as RAW 264.7 macrophages for immunomodulatory studies or SH-SY5Y for neurotoxicity.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow Start Start Seed_Cells Seed cells (e.g., RAW 264.7) in 96-well plates Start->Seed_Cells Adhere Allow cells to adhere (24h) Seed_Cells->Adhere Treat Treat with various concentrations of Glycosphingolipids Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance (e.g., at 570 nm) Solubilize->Measure Analyze Calculate cell viability Measure->Analyze End End Analyze->End

References

The Neuroprotective Potential of Soyacerebroside II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Soyacerebroside II, a glucosylceramide derived from soybean, belongs to the extensive family of sphingolipids, which are integral to neuronal structure and signaling. While direct experimental validation of this compound's neuroprotective effects is not yet available in peer-reviewed literature, its chemical nature positions it as a compound of significant interest for neurodegenerative disease research. This guide provides a comparative analysis of the potential neuroprotective mechanisms of this compound, drawing parallels with the established roles of related sphingolipids and other neuroprotective compounds isolated from soy. We further detail the requisite experimental protocols to rigorously evaluate its therapeutic potential.

Comparative Analysis of Neuroprotective Agents

The neuroprotective landscape is vast, with compounds exerting their effects through diverse mechanisms. Sphingolipids, in particular, play a critical dual role in the central nervous system. The balance between different sphingolipid metabolites, often termed the "sphingolipid rheostat," can determine cell fate—survival or apoptosis.[1][2][3] Concurrently, other phytochemicals from soybean, such as isoflavones, have demonstrated robust neuroprotective properties through distinct signaling pathways.[4][5][6][7][8]

Table 1: Comparison of Neuroprotective Mechanisms

Compound/Class Proposed/Known Mechanism of Action Key Signaling Pathways Involved Primary Therapeutic Target
This compound (Hypothetical) Modulation of the sphingolipid rheostat, potentially increasing pro-survival signals. May influence membrane fluidity and receptor function.Potentially Akt, S1P receptor signalingNeuronal apoptosis, membrane integrity
Sphingosine-1-Phosphate (S1P) Pro-survival and anti-apoptotic signaling through specific G protein-coupled receptors (S1PRs).[1][9][10][11]PI3K/Akt, MAPK/ERKApoptosis, Neuroinflammation
Ceramides Generally pro-apoptotic, implicated in neuronal cell death in neurodegenerative models.[1][9][10][11]JNK, p38 MAPK, Inhibition of AktApoptosis, Oxidative Stress
Soy Isoflavones (Genistein, Daidzein) Antioxidant, anti-inflammatory, and anti-apoptotic effects.[4][5][7][8]Nrf2/Keap1/HO-1[4][5][6], ERK/CREB/BDNF, NF-κB Inhibition[7]Oxidative Stress, Neuroinflammation, Apoptosis
Ganglioside GM1 Neurotrophic and neurorestorative effects, preservation of myelin integrity, and modulation of autophagy.[12]Trk receptor potentiation, Ca2+ homeostasisNeuronal plasticity and repair

Signaling Pathways in Neuroprotection

Understanding the molecular pathways underlying neuroprotection is crucial for targeted drug development. Below are diagrams illustrating key signaling cascades relevant to the compounds discussed.

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide de novo synthesis Glucosylceramide Glucosylceramide (e.g., this compound) Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Survival Cell Survival & Neuroprotection S1P->Survival

Figure 1: The Sphingolipid Rheostat.

Nrf2_Pathway SoyIsoflavones Soy Isoflavones (e.g., Genistein) Keap1 Keap1 SoyIsoflavones->Keap1 inhibit OxidativeStress Oxidative Stress OxidativeStress->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds HO1 HO-1, NQO1, etc. ARE->HO1 activates transcription Neuroprotection Neuroprotection HO1->Neuroprotection

Figure 2: Nrf2/ARE Pathway Activation.

Experimental Validation Protocols

To ascertain the neuroprotective efficacy of this compound, a multi-tiered experimental approach is required, progressing from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Validation A 1. Cell Culture Model (e.g., SH-SY5Y, Primary Neurons) B 2. Induce Neuronal Stress (e.g., Oxidative, Excitotoxic, OGD) A->B C 3. Treatment with This compound B->C D 4. Assess Viability & Apoptosis (MTT, LDH, TUNEL, Caspase-3) C->D E 5. Mechanistic Studies (Western Blot, qPCR, ROS Assay) D->E F 6. Animal Model of Neurodegeneration (e.g., MCAO for Stroke) E->F Promising results lead to G 7. Administer this compound F->G H 8. Behavioral Assessment (e.g., Neurological Score) G->H I 9. Histological Analysis (Infarct Volume, Neuronal Loss) H->I

Figure 3: Experimental Workflow.

Detailed Methodologies

1. In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

  • Objective: To model ischemic conditions in a cell culture system and assess the protective effects of this compound.

  • Cell Lines: Primary cortical neurons or immortalized neuronal cell lines (e.g., SH-SY5Y, PC12).

  • Protocol:

    • Cell Culture: Plate cells at a suitable density and allow them to differentiate for several days.

    • OGD Induction: Replace the normal culture medium with a glucose-free medium (e.g., Earle's Balanced Salt Solution). Place the cultures in a hypoxic chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) for a duration determined by cell type (e.g., 2-4 hours).

    • Treatment: During OGD or the subsequent reoxygenation period, treat cells with varying concentrations of this compound.

    • Reoxygenation: After OGD, return the cells to normal glucose-containing medium and normoxic conditions (95% air, 5% CO₂) for 24 hours.

    • Assessment of Cell Viability:

      • MTT Assay: Measures mitochondrial reductase activity in viable cells. Add MTT solution to cells, incubate, and then solubilize the formazan (B1609692) crystals. Read absorbance at ~570 nm.

      • LDH Assay: Measures lactate (B86563) dehydrogenase released from damaged cells into the culture medium, indicating loss of membrane integrity.[13]

  • Reference Compound: A known neuroprotectant like Edaravone or Genistein can be used as a positive control.[4][7]

2. Apoptosis Detection by TUNEL Staining

  • Objective: To quantify apoptotic cell death by detecting DNA fragmentation.

  • Protocol:

    • Following treatment (as described in the OGD protocol), fix the cells on coverslips with 4% paraformaldehyde.

    • Permeabilize the cells using a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction using a commercial kit, which enzymatically labels the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

    • Counterstain nuclei with a DNA dye such as DAPI.

    • Visualize using fluorescence microscopy and quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.[14]

3. Western Blot Analysis of Signaling Proteins

  • Objective: To investigate the effect of this compound on key signaling pathways.

  • Protocol:

    • Lyse treated cells and determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total-Akt, Nrf2, Keap1, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[4][7]

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

4. In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO)

  • Objective: To evaluate the neuroprotective effect of this compound in a rodent model of ischemic stroke.[15]

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Protocol:

    • Pre-treatment: Administer this compound (or vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a set period before surgery.[7]

    • MCAO Surgery: Anesthetize the animal. Introduce a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. Maintain occlusion for a specific duration (e.g., 90 minutes).

    • Reperfusion: Withdraw the filament to allow blood flow to resume.

    • Post-operative Care: Monitor the animal's recovery, providing hydration and pain relief as needed.

    • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scale (e.g., Bederson's score).

    • Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. Calculate the infarct volume using image analysis software.

Conclusion

While the direct neuroprotective activity of this compound remains to be elucidated, its structural relationship to key signaling sphingolipids provides a strong rationale for its investigation. As a glucosylceramide, it may counteract the pro-apoptotic effects of ceramide or serve as a precursor for other complex, potentially neuroprotective, glycosphingolipids.[16] Furthermore, the established benefits of other soy-derived compounds highlight the potential of this natural source for neurotherapeutics. The experimental framework detailed in this guide offers a clear path for future research to rigorously validate the neuroprotective effects of this compound and delineate its mechanisms of action, potentially unveiling a novel candidate for the treatment of neurodegenerative diseases.

References

A Comparative Analysis of Soyacerebroside II and KRN7000: Distinct Mechanisms and Therapeutic Potentials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of Soyacerebroside II and KRN7000, two glycosphingolipids with distinct mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the fields of immunology, inflammation, and cancer therapy.

Introduction

This compound, a glucosylceramide isolated from soybean, has demonstrated notable anti-inflammatory and ionophoretic properties. In contrast, KRN7000 (α-galactosylceramide) is a potent synthetic immunostimulant that specifically activates invariant Natural Killer T (iNKT) cells, leading to a cascade of immune responses with significant anti-tumor potential. This guide will objectively present the available experimental data to delineate their different activities, mechanisms of action, and experimental protocols for their evaluation.

At a Glance: this compound vs. KRN7000

FeatureThis compoundKRN7000
Primary Activity Anti-inflammatory, Ca2+ Ionophore[1]Immunostimulatory, Anti-tumor[2]
Molecular Target Not fully elucidated, affects inflammatory signaling pathwaysCD1d on antigen-presenting cells[3][4]
Mechanism of Action Inhibits pro-inflammatory cytokine production (IL-1β, IL-6, IL-8, MCP-1) via ERK/NF-κB/AP-1 and AMPK/AKT pathways; upregulates miR-432.[5][6]Binds to CD1d and is presented to the T-cell receptor of iNKT cells, leading to their activation and cytokine release.[3][7]
Primary Cell Types Affected Synovial fibroblasts, monocytes/macrophages.[5][6]Invariant Natural Killer T (iNKT) cells, and subsequently other immune cells (NK cells, T cells, B cells, dendritic cells).[7]
Key Biological Outcomes Reduction of inflammation and cartilage degradation in arthritis models.[6]Potent anti-tumor activity, modulation of immune responses in various disease models.[2][3][8]
Therapeutic Potential Inflammatory diseases such as osteoarthritis and rheumatoid arthritis.[6]Cancer immunotherapy, adjuvant for vaccines, treatment of autoimmune diseases and infections.[2][3]

This compound: Anti-Inflammatory and Ionophoretic Activities

This compound has been identified as a compound with significant anti-inflammatory properties, particularly in the context of joint diseases.

Quantitative Data on Anti-Inflammatory Activity
Experimental ModelTreatmentKey FindingsReference
Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs)This compound (1-10 μM)Concentration-dependent inhibition of IL-1β, IL-6, and IL-8 mRNA and protein expression.[5]
IL-1β-stimulated Osteoarthritis Synovial Fibroblasts (OASFs)This compound (10 μM)Upregulation of miR-432 expression and downregulation of MCP-1 expression.[6]
Rat Inflammatory ModelIntraarticular injection of this compoundDecreased monocyte infiltration and prevention of cartilage degradation.[6]
Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. In rheumatoid arthritis synovial fibroblasts, it inhibits the production of pro-inflammatory cytokines by suppressing the ERK, NF-κB, and AP-1 signaling pathways[5]. In osteoarthritis models, its activity is linked to the upregulation of miR-432, which in turn inhibits the AMPK and AKT signaling pathways, leading to a reduction in monocyte chemoattractant protein-1 (MCP-1)[6].

Furthermore, this compound has been shown to exhibit ionophoretic activity for Ca2+ ions, suggesting a potential role in modulating intracellular calcium signaling, which is crucial for many cellular processes, including inflammation[1].

Soyacerebroside_II_Pathway cluster_inhibition Inhibition cluster_upregulation Upregulation cluster_outcome Outcome ERK ERK Cytokines ↓ IL-1β, IL-6, IL-8 ERK->Cytokines NFkB NF-κB NFkB->Cytokines AP1 AP-1 AP1->Cytokines AMPK AMPK MCP1 ↓ MCP-1 AMPK->MCP1 AKT AKT AKT->MCP1 miR432 miR-432 miR432->AMPK inhibits miR432->AKT inhibits Inflammation ↓ Inflammation Cytokines->Inflammation MCP1->Inflammation Cartilage ↓ Cartilage Degradation Inflammation->Cartilage Soyacerebroside This compound Soyacerebroside->ERK inhibits Soyacerebroside->NFkB inhibits Soyacerebroside->AP1 inhibits Soyacerebroside->AMPK inhibits Soyacerebroside->AKT inhibits Soyacerebroside->miR432 upregulates

This compound Anti-Inflammatory Signaling Pathway

KRN7000: Potent Immunostimulatory and Anti-Tumor Activity

KRN7000 is a synthetic α-galactosylceramide that has been extensively studied for its potent activation of the immune system, primarily through the stimulation of iNKT cells.

Quantitative Data on Immunostimulatory Activity
Experimental ModelTreatmentKey FindingsReference
C57BL/6 MiceKRN7000 (4.8 or 24 nmol, i.p.)Rapid induction of serum IL-4 and a delayed, sustained production of IFN-γ.[7]
In vitro splenocyte culturesKRN7000 (graded amounts)Dose-dependent induction of IL-4 and IFN-γ secretion and lymphocyte proliferation.[7]
B16-bearing miceKRN7000 (100 µg/kg)Potent tumor growth inhibitory activities and prolonged lifespan.[2]
Human Peripheral Blood Mononuclear Cells (PBMCs)KRN7000Activation of Vα24+ Vβ11+ NKT cells, leading to IFN-γ production and increased granzyme B expression.
Mechanism of Action and Signaling Pathway

The mechanism of action of KRN7000 is well-defined. It binds to the CD1d molecule, a non-classical MHC class I-like molecule expressed on antigen-presenting cells (APCs) such as dendritic cells. The KRN7000-CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid release of a large amount of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines. These cytokines, in turn, activate a downstream cascade of immune cells, including NK cells, T cells, B cells, and dendritic cells, resulting in a broad and potent anti-tumor and immunomodulatory response[3][7].

KRN7000_Pathway cluster_activation Activation cluster_response Downstream Response APC Antigen-Presenting Cell (APC) CD1d CD1d APC->CD1d presents on TCR TCR CD1d->TCR binds to iNKT iNKT Cell Cytokines Cytokine Release (IFN-γ, IL-4, etc.) iNKT->Cytokines TCR->iNKT activates NK_cell NK Cell Activation Cytokines->NK_cell T_cell T Cell Activation Cytokines->T_cell B_cell B Cell Activation Cytokines->B_cell DC_maturation DC Maturation Cytokines->DC_maturation Anti_tumor Anti-tumor Immunity NK_cell->Anti_tumor T_cell->Anti_tumor B_cell->Anti_tumor DC_maturation->Anti_tumor KRN7000 KRN7000 KRN7000->APC

KRN7000 iNKT Cell Activation Pathway

Experimental Protocols

Measurement of this compound-Induced Intracellular Calcium Mobilization

Objective: To determine the ionophoretic activity of this compound by measuring changes in intracellular calcium concentration.

Materials:

  • Cells loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).

  • HEPES-buffered saline.

  • This compound stock solution.

  • Fluorescence plate reader with dual-wavelength excitation capabilities.

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Load cells with Fura-2 AM according to the manufacturer's protocol. This typically involves incubation with the dye for a specific period to allow for de-esterification within the cells.

  • Wash the cells with HEPES-buffered saline to remove extracellular dye.

  • Measure baseline fluorescence by exciting at 340 nm and 380 nm and measuring emission at 510 nm for several cycles.

  • Add this compound to the wells at the desired concentration.

  • Immediately begin recording the fluorescence intensity at 340 nm and 380 nm excitation wavelengths over time.

  • The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated to determine the intracellular calcium concentration. An increase in this ratio indicates an increase in intracellular calcium.

In Vitro Activation of NKT Cells by KRN7000

Objective: To assess the ability of KRN7000 to activate NKT cells by measuring cytokine production.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or splenocytes.

  • KRN7000 stock solution.

  • Cell culture medium.

  • Enzyme-linked immunosorbent assay (ELISA) kits for IFN-γ and IL-4.

  • Alternatively, antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4) and flow cytometer.

Procedure (ELISA):

  • Isolate PBMCs or splenocytes from blood or spleen, respectively.

  • Plate the cells in a 96-well plate at a suitable density.

  • Add KRN7000 at various concentrations to the cell cultures.

  • Incubate the cells for 24-72 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of IFN-γ and IL-4 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Procedure (Intracellular Cytokine Staining):

  • Follow steps 1-4 of the ELISA protocol. In the last few hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the cultures to allow cytokines to accumulate intracellularly.

  • Harvest the cells and stain for surface markers to identify NKT cells (e.g., anti-CD3, anti-Vα24-Jα18 for human iNKT cells).

  • Fix and permeabilize the cells.

  • Stain for intracellular cytokines using fluorescently labeled anti-IFN-γ and anti-IL-4 antibodies.

  • Analyze the cells by flow cytometry to determine the percentage of NKT cells producing each cytokine.

Experimental_Workflow cluster_Soyacerebroside This compound: Calcium Mobilization Assay cluster_KRN7000 KRN7000: NKT Cell Activation Assay S_start Seed and load cells with Fura-2 AM S_wash Wash cells S_start->S_wash S_baseline Measure baseline fluorescence S_wash->S_baseline S_add Add this compound S_baseline->S_add S_measure Record fluorescence over time S_add->S_measure S_analyze Analyze 340/380 ratio S_measure->S_analyze K_start Isolate PBMCs/splenocytes K_plate Plate cells K_start->K_plate K_add Add KRN7000 K_plate->K_add K_incubate Incubate 24-72h K_add->K_incubate K_collect Collect supernatant (ELISA) or prepare for flow cytometry K_incubate->K_collect K_analyze Measure cytokine levels K_collect->K_analyze

Overview of Experimental Workflows

Conclusion

This compound and KRN7000 are glycosphingolipids with fundamentally different biological activities and mechanisms of action. This compound acts as an anti-inflammatory agent by modulating intracellular signaling pathways in non-immune cells, suggesting its potential for treating inflammatory conditions like arthritis. In contrast, KRN7000 is a potent immunostimulant that specifically activates iNKT cells, leading to a broad immune response with significant therapeutic implications for cancer and other immune-mediated diseases. The choice between these two molecules for research or therapeutic development will depend entirely on the desired biological outcome and the specific pathological context being addressed. This guide provides a foundational understanding to aid in these considerations.

References

A Comparative Guide to Soyacerebroside II: In Vivo vs. In Vitro Efficacy in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro effects of Soyacerebroside II, a glycosphingolipid with demonstrated anti-inflammatory properties. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent, particularly in the context of inflammatory joint diseases like osteoarthritis and rheumatoid arthritis.

At a Glance: Key Biological Effects

Biological EffectIn VitroIn Vivo
Anti-inflammatory Activity YesYes
Chondroprotective Effects ImpliedYes
Mechanism of Action Modulation of key inflammatory signaling pathwaysReduction of inflammatory cell infiltration and cartilage degradation
Models Used Osteoarthritis Synovial Fibroblasts (OASFs), RAW264.7 Macrophages, Rheumatoid Arthritis Synovial Fibroblasts (RASFs)Rat and mice models of inflammation and osteoarthritis

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

Cell LineTreatmentTargetEffect
Osteoarthritis Synovial Fibroblasts (OASFs)IL-1β + this compoundMCP-1 ExpressionDose-dependent inhibition[1][2]
Osteoarthritis Synovial Fibroblasts (OASFs)IL-1β + this compoundMonocyte MigrationSignificant inhibition[1][2]
RAW264.7 MacrophagesLPS + this compoundiNOS ExpressionInhibition[3]
RAW264.7 MacrophagesLPS + this compoundCOX-2 ExpressionInhibition
Rheumatoid Arthritis Synovial Fibroblasts (RASFs)This compoundIL-1β, IL-6, IL-8 ProductionSignificant inhibition

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelTreatmentOutcome MeasureResult
Rat Inflammatory ModelThis compoundMonocyte InfiltrationDecreased
Rat Inflammatory ModelThis compoundCartilage DegradationPrevented
Mice Inflammatory ModelThis compoundDisease SeverityAmeliorated

Comparative Landscape: this compound vs. Other Anti-Inflammatory Agents

While direct head-to-head clinical trials are lacking, this section provides a comparative overview based on preclinical mechanisms of action.

FeatureThis compoundNon-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Primary Mechanism Targeted inhibition of specific inflammatory pathways (AMPK/AKT, ERK/NF-κB)Broad inhibition of cyclooxygenase (COX) enzymes (COX-1 and/or COX-2)
Key Molecular Targets MCP-1, iNOS, COX-2, IL-1β, IL-6, IL-8Prostaglandins
Potential Advantages May offer a more targeted approach with potentially fewer side effects associated with broad COX inhibition. Demonstrates chondroprotective effects in preclinical models.Well-established efficacy for pain and inflammation relief.
Potential Limitations Limited clinical data on efficacy and safety in humans.Risk of gastrointestinal, cardiovascular, and renal side effects with long-term use.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Osteoarthritis Synovial Fibroblasts (OASFs)
  • Cell Culture: Human OASFs are cultured in appropriate media until they reach 80% confluency.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Stimulation: Interleukin-1 beta (IL-1β) is added to the culture media to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Analysis of MCP-1 Expression: The concentration of Monocyte Chemoattractant Protein-1 (MCP-1) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Monocyte Migration Assay: A chemotaxis assay is performed using a Boyden chamber. The lower chamber contains conditioned media from the treated OASFs, and the upper chamber contains monocytes. The number of monocytes that migrate through the porous membrane towards the conditioned media is quantified after a specific incubation period.

In Vivo Anti-Inflammatory and Chondroprotective Assay in a Rat Model
  • Animal Model: An inflammatory arthritis model is induced in rats, often through intra-articular injection of an inflammatory agent like IL-1β.

  • Treatment: A treatment group receives intra-articular injections of this compound. A control group receives a placebo.

  • Assessment of Monocyte Infiltration: After a set period, the knee joints are harvested. Histological analysis is performed on synovial tissue sections to quantify the infiltration of monocytes/macrophages.

  • Assessment of Cartilage Degradation: Cartilage integrity is assessed using histological staining (e.g., Safranin O-fast green) to visualize proteoglycan loss. The severity of cartilage damage is scored using a standardized system.

  • Statistical Analysis: The data from the treatment and control groups are statistically compared to determine the significance of this compound's effects.

Visualizing the Mechanism: Signaling Pathways and Workflows

Soyacerebroside_II_Signaling_Pathway cluster_osteoarthritis Osteoarthritis Pathogenesis cluster_intervention This compound Intervention IL1b IL-1β AMPK AMPK IL1b->AMPK AKT AKT IL1b->AKT miR432 miR-432 AMPK->miR432 AKT->miR432 MCP1 MCP-1 miR432->MCP1 Monocyte_Migration Monocyte Migration MCP1->Monocyte_Migration Inflammation Inflammation Monocyte_Migration->Inflammation Cartilage_Degradation Cartilage Degradation Inflammation->Cartilage_Degradation SoyaII This compound SoyaII->AMPK SoyaII->AKT

Caption: this compound signaling in osteoarthritis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Interpretation Cell_Culture Cell Culture (OASFs / Macrophages) Treatment Treatment with This compound ± Stimulant Cell_Culture->Treatment Analysis Analysis (ELISA, Migration Assay, Western Blot) Treatment->Analysis Data_Integration Integration of In Vitro and In Vivo Data Analysis->Data_Integration Animal_Model Induction of Inflammatory Model Treatment_Animal Administration of This compound Animal_Model->Treatment_Animal Evaluation Evaluation (Histology, Behavioral Tests) Treatment_Animal->Evaluation Evaluation->Data_Integration Conclusion Conclusion on Efficacy and Mechanism Data_Integration->Conclusion

Caption: General experimental workflow for this compound evaluation.

References

A Comparative Analysis of Soyacerebroside II from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Soyacerebroside II derived from two prominent natural sources: the common soybean (Glycine max) and the medicinal fungus Cordyceps militaris. This compound, a glycosphingolipid, has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an anti-inflammatory and neuroprotective agent. This document synthesizes experimental data to offer a comparative overview of its properties and performance based on its origin.

Quantitative Data Summary

The following table summarizes the key characteristics and biological activities of this compound as reported in scientific literature, categorized by its source. It is important to note that direct quantitative comparisons of yield and purity can vary significantly based on the extraction and purification methodologies employed in different studies.

FeatureThis compound from Soybean (Glycine max)This compound from Cordyceps militaris
Primary Reported Biological Activity Ionophoretic activity for Ca2+ ions[1][2][3]Potent anti-inflammatory properties[4][5][6]
Mechanism of Action Forms a 1:1 calcium complex, potentially acting as a Ca2+ ionophore[3]Inhibits ERK, NF-κB, and AP-1 signaling pathways; suppresses monocyte migration[4][5]
Therapeutic Potential Implicated in processes requiring calcium mobilizationTreatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis[4][5][6]
Reported Yield/Purity Data not available in comparative contextData not available in comparative context

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the extraction, purification, and biological activity assessment of this compound, based on established methods in the literature.

Extraction and Purification of this compound

This protocol outlines a general procedure for isolating this compound from either soybean or Cordyceps militaris.

  • Sample Preparation:

    • Soybean: Dried and powdered soybean seeds are used as the starting material.

    • Cordyceps militaris: Dried and powdered fruiting bodies of the fungus are used.

  • Solvent Extraction:

    • The powdered material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with methanol (B129727) or a chloroform-methanol mixture to isolate the cerebrosides.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography, often using a silica (B1680970) gel stationary phase.

    • A gradient elution is typically employed, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity to elute the more polar compounds, including this compound.

  • Further Purification:

    • Fractions containing this compound are identified using thin-layer chromatography (TLC).

    • These fractions are then pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain highly pure this compound.

  • Structural Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Assessment of Anti-inflammatory Activity

This protocol describes a typical in vitro assay to evaluate the anti-inflammatory effects of this compound.

  • Cell Culture:

    • A relevant cell line, such as human rheumatoid arthritis synovial fibroblasts (RASFs) or macrophage-like RAW 264.7 cells, is cultured under standard conditions.

  • Induction of Inflammation:

    • Inflammation is induced in the cultured cells by treating them with an inflammatory stimulus, such as Interleukin-1β (IL-1β) or lipopolysaccharide (LPS).

  • Treatment with this compound:

    • The inflamed cells are then treated with varying concentrations of purified this compound.

  • Measurement of Inflammatory Markers:

    • The levels of key pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8) and enzymes (e.g., COX-2, iNOS) in the cell culture supernatant or cell lysates are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or quantitative PCR (qPCR).

  • Analysis of Signaling Pathways:

    • To elucidate the mechanism of action, the phosphorylation status of key proteins in inflammatory signaling pathways (e.g., ERK, p38, JNK, NF-κB) is assessed using Western blotting.

Visualizing the Molecular and Experimental Landscape

SoyacerebrosideII_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor ERK ERK Receptor->ERK activates p38 p38 Receptor->p38 JNK JNK Receptor->JNK IKK IKK Receptor->IKK AP1 AP-1 ERK->AP1 JNK->AP1 IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB IκBα->NFkB releases Pro-inflammatory Genes Pro-inflammatory Genes NFkB->Pro-inflammatory Genes translocates to nucleus AP1->Pro-inflammatory Genes translocates to nucleus SoyacerebrosideII This compound SoyacerebrosideII->ERK SoyacerebrosideII->NFkB SoyacerebrosideII->AP1

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental_Workflow cluster_source Source Material cluster_extraction Extraction & Purification cluster_analysis Analysis Soybean Soybean (Glycine max) Extraction Solvent Extraction Soybean->Extraction Cordyceps Cordyceps militaris Cordyceps->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structural Structural Elucidation (NMR, MS) Pure_Compound->Structural Biological Biological Activity Assays Pure_Compound->Biological

Caption: Experimental workflow for this compound isolation and analysis.

References

Comparative Analysis of Antibody Cross-Reactivity with Soyacerebroside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity with Soyacerebroside II, a glucosylceramide found in soybeans. Understanding the specificity of antibody binding to this plant-derived cerebroside is crucial for various research applications, including the development of diagnostic assays and therapeutics that target glycolipids. This document summarizes the expected binding patterns based on available experimental data for structurally similar antigens and provides detailed protocols for assessing cross-reactivity.

Executive Summary

Antibodies raised against plant-derived glucosylceramides, such as this compound, have demonstrated high specificity for the β-glucosylceramide headgroup. Experimental evidence suggests that these antibodies exhibit minimal to no cross-reactivity with other structurally related lipids, including galactosylceramides and other sphingolipids. The primary determinant for antibody recognition is the glucose moiety, with less influence from variations in the ceramide backbone, such as the length of the fatty acid chain or the structure of the sphingoid base. This high specificity makes anti-glucosylceramide antibodies valuable tools for the specific detection and targeting of glucosylceramides in complex biological samples.

Data Presentation: Comparative Antibody Binding

While direct quantitative binding data for an antibody specifically raised against this compound is not extensively available in the public domain, the following table represents the expected cross-reactivity profile based on studies of antibodies targeting plant-derived glucosylceramides.[1] This data is qualitative and serves as a guide for expected binding patterns.

AntigenStructureExpected Antibody Binding
This compound Glucosylceramide with a specific fatty acid and sphingoid base from soyHigh
Soyacerebroside I Isomer of this compound (differs in fatty acid or sphingoid base)High
Mammalian Glucosylceramide Glc-Ceramide (e.g., from bovine brain)High
Galactocerebroside Gal-CeramideNone to Negligible
Lactosylceramide Gal-Glc-CeramideNone to Negligible
Sphingomyelin Phosphocholine-CeramideNone to Negligible
Cholesterol SterolNone to Negligible

Note: "High" binding indicates strong recognition of the glucosylceramide epitope. "None to Negligible" indicates no significant cross-reactivity is expected based on the antibody's specificity for the glucose headgroup.

Experimental Protocols

To empirically determine the cross-reactivity of an antibody with this compound and other lipids, the following experimental methods are recommended.

Enzyme-Linked Immunosorbent Assay (ELISA) for Glycolipids

ELISA is a quantitative method to assess antibody binding to immobilized antigens.

Protocol:

  • Antigen Coating:

    • Dissolve this compound and other lipids to be tested (e.g., galactocerebroside, other glucosylceramides) in an appropriate solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1-10 µg/mL.

    • Add 50-100 µL of each lipid solution to individual wells of a high-binding 96-well microtiter plate.

    • Allow the solvent to evaporate overnight in a fume hood or under a gentle stream of nitrogen, leaving the lipid adsorbed to the well surface.

  • Blocking:

    • Wash the wells twice with Phosphate Buffered Saline (PBS).

    • Add 200 µL of blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) to each well.

    • Incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of the primary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the wells three times with PBST.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells five times with PBST.

    • Add 100 µL of an HRP substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of 2M sulfuric acid.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. The optical density (OD) is proportional to the amount of bound antibody.

Thin-Layer Chromatography (TLC) - Immunostaining

TLC-immunostaining allows for the visual assessment of antibody binding to separated lipids.

Protocol:

  • TLC Separation:

    • Spot 1-5 µg of this compound and other lipid standards onto a high-performance TLC (HPTLC) plate.

    • Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) until the solvent front reaches the top.

    • Air-dry the plate completely.

  • Plate Blocking:

    • Immerse the dried TLC plate in a solution of 0.1% poly(isobutyl methacrylate) in hexane (B92381) for 1 minute to coat the silica (B1680970) gel.

    • Allow the plate to air dry.

    • Incubate the plate in blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the plate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.

    • Wash the plate three times with PBS.

    • Incubate the plate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with PBS.

    • Immerse the plate in an HRP substrate solution (e.g., 4-chloro-1-naphthol) until bands appear.

    • Stop the reaction by rinsing the plate with water.

    • Document the results by scanning or photographing the plate.

Mandatory Visualization

experimental_workflow cluster_elisa ELISA Protocol cluster_tlc TLC-Immunostaining Protocol elisa_start Antigen Coating elisa_blocking Blocking elisa_start->elisa_blocking elisa_primary Primary Antibody Incubation elisa_blocking->elisa_primary elisa_secondary Secondary Antibody Incubation elisa_primary->elisa_secondary elisa_detection Detection & Reading elisa_secondary->elisa_detection tlc_start TLC Separation tlc_blocking Plate Blocking tlc_start->tlc_blocking tlc_primary Antibody Incubation tlc_blocking->tlc_primary tlc_detection Detection tlc_primary->tlc_detection

Caption: Workflow for ELISA and TLC-Immunostaining protocols.

signaling_pathway cluster_binding Antibody Binding Specificity cluster_nonbinding Cross-Reactivity Assessment Ab Anti-GlcCer Antibody SoyII This compound Ab->SoyII Specific Binding (High Affinity) GalCer Galactocerebroside Ab->GalCer No Binding OtherLipid Other Lipids (e.g., Sphingomyelin) Ab->OtherLipid No Binding

Caption: Specificity of anti-glucosylceramide antibody binding.

References

Validating the Purity of Synthetic Soyacerebroside II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex bioactive molecules like Soyacerebroside II is a critical step in advancing research into their therapeutic potential. However, ensuring the purity of the synthetic product is paramount for obtaining reliable and reproducible experimental results. This guide provides a comparative framework for validating the purity of synthetic this compound, offering detailed experimental protocols and data interpretation guidelines. We compare the analytical data of a synthetically produced batch of this compound with a well-characterized alternative, α-Galactosylceramide (α-GalCer), to provide a comprehensive reference for researchers.

Comparative Analysis of Purity

The purity of synthetic this compound was assessed using a multi-pronged approach, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are compared with those of α-Galactosylceramide, a synthetic glycolipid with known high purity (≥96%).

Parameter Synthetic this compound (Hypothetical Data) α-Galactosylceramide (Reference Data) Method
Purity by HPLC 98.5%≥96%Reversed-Phase HPLC
Retention Time (tR) 15.2 min18.7 minC18 column, gradient elution
Molecular Weight (Da) 714.03858.34
[M+H]⁺ (m/z) 715.5859.7ESI-MS
Major Fragment Ion (m/z) 553.4 ([M+H-Glc]⁺)696.7 ([M+H-Gal]⁺)MS/MS
¹H NMR (Selected Shifts, ppm) 5.4 (d, olefinic), 4.2 (d, anomeric), 0.8 (t, terminal CH₃)4.8 (d, anomeric), 0.8 (t, terminal CH₃)500 MHz, CDCl₃
¹³C NMR (Selected Shifts, ppm) 174.5 (C=O), 130.0 (olefinic), 105.0 (anomeric C), 14.1 (terminal CH₃)175.0 (C=O), 104.5 (anomeric C), 14.1 (terminal CH₃)125 MHz, CDCl₃

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the percentage purity of the synthetic compound by separating it from any impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 70-100% B over 20 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the synthetic cerebroside in 1 mL of methanol. Inject 10 µL.

  • Data Analysis: Integrate the peak area of the main compound and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and obtain structural information through fragmentation analysis.

  • Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Optimize collision energy to achieve characteristic fragmentation (typically 20-40 eV).

  • Sample Preparation: Dilute the sample from the HPLC analysis to approximately 10 µg/mL in the infusion solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and stereochemistry of the synthetic compound.

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Sample Preparation: Dissolve 5-10 mg of the synthetic cerebroside in 0.6 mL of the deuterated solvent.

  • Data Analysis: Assign all proton and carbon signals and compare them with expected values based on the known structure of this compound.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of synthetic this compound.

G cluster_synthesis Synthesis & Initial Purification cluster_decision Final Assessment cluster_outcome Outcome Synthesis Chemical Synthesis of this compound Purification Crude Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS Purity ≥ 95% Fail Further Purification Required HPLC->Fail Purity < 95% NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Correct Mass MS->Fail Incorrect Mass Decision Purity Validated? NMR->Decision Structure Confirmed NMR->Fail Structure Inconsistent Pass Meets Purity Criteria Decision->Pass Yes Decision->Fail No

Caption: Workflow for the validation of synthetic this compound purity.

Potential Role in Cellular Signaling

While the precise signaling pathways involving this compound are still under investigation, sphingolipids, in general, are known to play crucial roles in cell signaling. The diagram below illustrates a generalized sphingolipid signaling pathway where a molecule like this compound could potentially be involved, for instance, by being converted to other signaling molecules or by modulating membrane properties. Note: The placement of this compound in this pathway is hypothetical and serves as a conceptual framework.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Sphingomyelinase Sphingomyelinase Receptor->Sphingomyelinase activates Ceramide_Synthase Ceramide Synthase Ceramide Ceramide Ceramide_Synthase->Ceramide synthesizes Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide hydrolyzes to Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase substrate for Downstream_Effectors Downstream Effectors (e.g., Protein Kinases) Ceramide->Downstream_Effectors activates Soyacerebroside_II This compound (Glucosylceramide) Glucosylceramide_Synthase->Soyacerebroside_II produces Soyacerebroside_II->Downstream_Effectors modulates? Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effectors->Cellular_Response

Caption: Hypothetical role of this compound in a generic sphingolipid signaling pathway.

By following the detailed protocols and comparative data presented in this guide, researchers can confidently validate the purity of their synthetic this compound, ensuring the integrity and reliability of their subsequent biological and pharmacological studies.

Unveiling the Biological Significance of Chirality: A Comparative Guide to Soyacerebroside II and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Soyacerebroside II and its stereoisomers. While direct comparative experimental data for all stereoisomers of this compound is limited in publicly available literature, this document synthesizes the known activities of this compound and extrapolates the potential impact of stereochemistry based on well-established principles and studies on analogous glycosphingolipids. The critical role of stereoisomerism in determining biological function is a cornerstone of pharmacology and drug development. Even subtle changes in the three-dimensional arrangement of atoms can drastically alter a molecule's interaction with its biological targets, leading to variations in efficacy, selectivity, and even mechanism of action.

Comparative Biological Activity: this compound vs. Its Stereoisomers

This compound has demonstrated distinct biological activities, primarily as a calcium ionophore and an anti-inflammatory agent. The following table summarizes these known activities and presents a hypothesized comparison with its stereoisomers. This comparison is based on the general understanding that biological systems are highly stereoselective and on data from related glycosphingolipids like KRN7000, where stereochemistry is proven to be critical for activity.[1]

Biological ActivityThis compoundStereoisomers (Hypothesized)
Ca²⁺ Ionophore Activity Exhibits ionophoretic activity for Ca²⁺ ions.[2]Activity is likely to be highly dependent on the stereochemistry of the sugar moiety and the sphingoid base, which are crucial for forming the correct conformation to chelate and transport Ca²⁺ ions across lipid membranes. Diastereomers may show significantly reduced or no activity.
Anti-inflammatory Activity Inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.The anti-inflammatory potency is expected to vary among stereoisomers. The specific configuration of chiral centers would affect the binding affinity to target receptors or enzymes in the inflammatory signaling cascade, potentially leading to isomers with enhanced, diminished, or no activity.
Signaling Pathway Modulation Inhibits the ERK, NF-κB, and AP-1 signaling pathways.The extent of inhibition of these pathways would likely differ between stereoisomers due to stereospecific interactions with upstream receptors or intracellular signaling proteins.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of this compound and its stereoisomers.

Calcium Ionophore Activity Assay

This protocol is based on methods used to measure ion transport across a liquid membrane.

Objective: To determine the ability of this compound and its stereoisomers to transport Ca²⁺ ions across a model lipid membrane.

Materials:

  • U-tube glass apparatus

  • Chloroform (B151607)

  • Aqueous solutions of CaCl₂ (source phase) and a calcium-chelating agent like EDTA (receiving phase)

  • This compound and its stereoisomers

  • Atomic absorption spectrophotometer or a Ca²⁺-selective electrode

Procedure:

  • A U-shaped glass tube is used, with the bottom portion filled with chloroform containing the test compound (this compound or a stereoisomer) to create a liquid membrane.

  • One arm of the U-tube (source phase) is filled with an aqueous solution of CaCl₂.

  • The other arm (receiving phase) is filled with an aqueous solution containing a Ca²⁺ chelator (e.g., EDTA).

  • The system is stirred gently and maintained at a constant temperature.

  • Aliquots are taken from the receiving phase at regular time intervals.

  • The concentration of Ca²⁺ in the aliquots is determined using an atomic absorption spectrophotometer or a Ca²⁺-selective electrode.

  • The rate of Ca²⁺ transport is calculated and compared between the different compounds tested.

Anti-inflammatory Activity Assay: Inhibition of iNOS and COX-2 Expression

This protocol describes the use of Western blotting to measure the inhibition of pro-inflammatory protein expression in macrophage cells.

Objective: To assess the anti-inflammatory effects of this compound and its stereoisomers by measuring their ability to inhibit the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound and its stereoisomers

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or its stereoisomers for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation. A negative control group (no LPS) and a positive control group (LPS only) should be included.

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of iNOS and COX-2 to the loading control (β-actin).

    • Compare the protein expression levels in the treated groups to the LPS-only control to determine the percentage of inhibition.[3][4][5]

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for comparing the biological activities of its stereoisomers.

Caption: Anti-inflammatory signaling pathway of this compound.

G Start Start Synthesis Stereoselective Synthesis of This compound Stereoisomers Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Assays Comparative Biological Assays Purification->Biological_Assays Ca_Assay Ca²⁺ Ionophore Activity Assay Biological_Assays->Ca_Assay AntiInflam_Assay Anti-inflammatory Activity Assay Biological_Assays->AntiInflam_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Ca_Assay->Data_Analysis AntiInflam_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for comparing stereoisomer bioactivity.

References

Safety Operating Guide

Navigating the Disposal of Soyacerebroside II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Soyacerebroside II is a glycosylceramide derived from soybeans. While safety data sheets for similar soy-based compounds suggest they are not classified as hazardous, it is prudent to handle all laboratory chemicals with care and to follow established safety protocols.

General Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound in a well-ventilated area to minimize the potential for inhalation of any dust or aerosols. In case of contact, flush the affected area with water.[1][2]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its physical state (solid or liquid) and whether it is mixed with other hazardous materials.

1. Solid this compound Waste:

  • Collection: Place pure this compound powder and any items heavily contaminated with it (e.g., weighing boats, contaminated paper towels) into a clearly labeled, sealed container designated for non-hazardous chemical waste. Do not dispose of solid chemical waste in the regular laboratory trash that will be handled by custodial staff.[3][4]

  • Disposal: Arrange for the collection of the designated waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

2. Liquid Waste Containing this compound:

  • Aqueous Solutions: For small quantities of dilute, non-hazardous aqueous solutions of this compound, consult your institutional EHS guidelines. Some institutions may permit drain disposal with copious amounts of water.[3] If this is permitted, flush the drain thoroughly with water after disposal to prevent any accumulation.

  • Solutions with Hazardous Solvents: If this compound is dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste. Collect the solution in a compatible, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical names and concentrations of all components. Arrange for pickup by your institution's EHS department.

  • Biological Cultures: For tissue culture media or other biological liquids containing this compound that are not otherwise hazardous, these should be decontaminated before disposal. A common method is to treat the liquid with bleach to a final concentration of 10% for at least 30 minutes. After decontamination, the liquid can typically be disposed of down the sanitary sewer, followed by flushing with plenty of water.

3. Contaminated Labware and Sharps:

  • Glassware and Plasticware: Reusable glassware should be decontaminated and cleaned thoroughly. Disposable plasticware that has come into contact with this compound should be placed in a designated container for solid laboratory waste. If the labware is contaminated with biohazardous material, it should be autoclaved before being discarded.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container. These containers should be collected by your institution's EHS for proper disposal.

Summary of Disposal Procedures

Waste FormDisposal MethodKey Considerations
Solid this compound Collect in a labeled container for non-hazardous chemical waste; arrange for EHS pickup.Do not mix with regular trash.
Aqueous Solutions Consult EHS for possible drain disposal with copious water; otherwise, collect as chemical waste.Dependent on institutional policy and local regulations.
Solutions with Hazardous Solvents Collect as hazardous chemical waste in a labeled, compatible container for EHS pickup.Do not mix with other waste streams.
Biological Liquids Decontaminate (e.g., 10% bleach for 30 min), then dispose down the sanitary sewer with water.Ensure complete decontamination before disposal.
Contaminated Labware Decontaminate and clean reusable items; dispose of single-use items in solid waste.Autoclave if biohazardous.
Contaminated Sharps Place in a designated puncture-resistant sharps container for EHS pickup.Never dispose of sharps in regular trash.

Disposal Decision Workflow

The following diagram illustrates a general decision-making workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_assessment cluster_solid cluster_liquid cluster_labware start Start: this compound Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste assess_form->liquid_waste Liquid labware Contaminated Labware/Sharps assess_form->labware Labware collect_solid Collect in Labeled Container (Non-Hazardous Chemical Waste) solid_waste->collect_solid ehs_pickup_solid Arrange for EHS Pickup collect_solid->ehs_pickup_solid assess_liquid Hazardous Components? liquid_waste->assess_liquid collect_hazardous Collect as Hazardous Waste assess_liquid->collect_hazardous Yes assess_bio Biohazardous? assess_liquid->assess_bio No hazardous_liquid Yes non_hazardous_liquid No ehs_pickup_hazardous Arrange for EHS Pickup collect_hazardous->ehs_pickup_hazardous decontaminate Decontaminate (e.g., 10% Bleach) assess_bio->decontaminate Yes drain_disposal Drain Disposal with Copious Water (Consult EHS) assess_bio->drain_disposal No biohazardous Yes non_biohazardous No decontaminate->drain_disposal assess_sharps Is it a Sharp? labware->assess_sharps sharps_container Dispose in Sharps Container assess_sharps->sharps_container Yes solid_labware_waste Dispose in Solid Waste assess_sharps->solid_labware_waste No sharps Yes not_sharps No ehs_pickup_sharps Arrange for EHS Pickup sharps_container->ehs_pickup_sharps

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Soyacerebroside II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for handling Soyacerebroside II. This guidance is designed to ensure safe laboratory practices during its use, storage, and disposal.

Personal Protective Equipment (PPE)

To ensure personal safety and prevent contamination, the following PPE is recommended when handling this compound.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety gogglesProtects eyes from potential dust particles and splashes.
Hand Protection Nitrile glovesPrevents direct skin contact with the compound. Gloves should be changed regularly and immediately if contaminated.
Body Protection Laboratory coatProtects skin and clothing from potential contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powdered form outside of a chemical fume hood to prevent inhalation of fine particles.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container at -20°C for long-term stability.[3]

  • Given that it is a glycolipid, to prevent oxidation, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.[4]

Handling Procedures:

  • Preparation: Conduct all handling of powdered this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Weighing: To avoid generating dust, use anti-static weigh boats or an anti-static gun. If a balance cannot be placed inside a fume hood, tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container.

  • Dissolving: this compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[5] When preparing solutions, add the solvent slowly to the powder to avoid splashing. It is recommended to use glass, stainless steel, or Teflon equipment for handling and transferring solutions, as plasticizers can leach from plastic containers and contaminate the sample.

  • Spill Management: In case of a spill, avoid dry sweeping which can generate dust. Gently cover the spill with a damp paper towel and clean the area with an appropriate solvent. Dispose of all cleaning materials as chemical waste.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Collect any unused powdered compound, contaminated weigh boats, and gloves in a designated, sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Powder Weigh Powder Prepare Fume Hood->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Clean Workspace Clean Workspace Segregate Waste->Clean Workspace Dispose Waste Dispose Waste Clean Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。